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  • Product: 3-[Carboxy(acetamido)methyl]benzoic acid
  • CAS: 103646-39-5

Core Science & Biosynthesis

Foundational

Chemical properties and molecular weight of 3-[Carboxy(acetamido)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This technical guide provides a comprehensive overview of the chemical properties, molec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the chemical properties, molecular characteristics, and potential applications of 3-[Carboxy(acetamido)methyl]benzoic acid. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, providing insights into its synthesis, potential reactivity, and role as a functionalized non-canonical amino acid.

Introduction: The Significance of Functionalized Amino Acids

The field of drug discovery is in a perpetual quest for novel molecular scaffolds that offer enhanced specificity, improved pharmacokinetic profiles, and novel mechanisms of action. Non-canonical amino acids (ncAAs), which are not among the 20 proteinogenic amino acids, represent a promising frontier in this endeavor.[1] By incorporating unique side chains and functional groups, ncAAs can introduce conformational constraints, modulate receptor binding, and improve metabolic stability in peptide-based therapeutics.[][3] 3-[Carboxy(acetamido)methyl]benzoic acid is a structurally intriguing ncAA, integrating a benzoic acid moiety with an N-acetylated amino acid structure. This combination of functionalities suggests its potential as a versatile building block in the synthesis of complex bioactive molecules.

Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This section details the known and predicted characteristics of 3-[Carboxy(acetamido)methyl]benzoic acid.

Chemical Identity
PropertyValueSource
IUPAC Name 3-[Carboxy(acetamido)methyl]benzoic acidN/A
Molecular Formula C₁₁H₁₁NO₅PubChem
Molecular Weight 253.21 g/mol PubChem
Monoisotopic Mass 253.0637 DaPubChem
Canonical SMILES CC(=O)NC(C1=CC(=CC=C1)C(=O)O)C(=O)OPubChem
InChI Key RFBVXWHKXNCYJD-UHFFFAOYSA-NPubChem
Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following properties have been predicted using computational models. These values provide a useful estimation for experimental design.

PropertyPredicted ValueNotes
pKa (most acidic) ~3.5-4.5The two carboxylic acid groups are expected to have pKa values in the typical range for benzoic and alpha-carboxylic acids.
LogP ~0.5 - 1.5The presence of two carboxylic acid groups and an amide will significantly influence its hydrophilicity.
Aqueous Solubility Moderate to HighThe polar functional groups suggest good solubility in aqueous solutions, particularly at neutral or basic pH.
Melting Point >200 °C (decomposes)Similar to other aromatic amino acids, a high melting point with decomposition is anticipated.

Proposed Synthesis and Experimental Protocols

Synthetic Pathway Overview

The proposed synthesis is a two-step process starting from 3-(bromomethyl)benzoic acid and diethyl acetamidomalonate.

Synthetic Pathway A 3-(Bromomethyl)benzoic acid C Intermediate Malonic Ester Derivative A->C 1. NaOEt, EtOH B Diethyl acetamidomalonate B->C D 3-[Carboxy(acetamido)methyl]benzoic acid C->D 2. H₃O⁺, Δ (Hydrolysis and Decarboxylation)

Caption: Proposed two-step synthesis of 3-[Carboxy(acetamido)methyl]benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-acetamido-2-(3-carboxybenzyl)malonate

This step utilizes a malonic ester synthesis, a classic method for forming carbon-carbon bonds.[4][5]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (150 mL).

  • Base Formation: Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide in situ.

  • Enolate Formation: To the cooled sodium ethoxide solution, add diethyl acetamidomalonate (1.0 eq) dropwise with stirring.[6]

  • Alkylation: Dissolve 3-(bromomethyl)benzoic acid (1.0 eq) in a minimal amount of absolute ethanol and add it to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude intermediate. Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation to 3-[Carboxy(acetamido)methyl]benzoic acid

  • Hydrolysis: To the crude intermediate from Step 1, add a 6 M aqueous solution of hydrochloric acid (excess).

  • Decarboxylation: Heat the mixture to reflux for 6-8 hours. The hydrolysis of the ester and amide groups, followed by decarboxylation of the resulting malonic acid derivative, will occur.[5]

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-[Carboxy(acetamido)methyl]benzoic acid.[7][8]

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods. The following are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the aromatic and chiral centers.

H-NMR Prediction A Aromatic Protons (δ 7.5-8.2 ppm, multiplet) B α-Proton (δ ~4.5-5.0 ppm, doublet of doublets) C Methylene Protons (δ ~3.0-3.5 ppm, multiplet) D Acetyl Methyl Protons (δ ~2.0 ppm, singlet) E Carboxylic Acid Protons (δ >10 ppm, broad singlets) F Amide Proton (δ ~8.0-8.5 ppm, doublet)

Sources

Exploratory

Mechanism of Action of 3-[Carboxy(acetamido)methyl]benzoic acid in Biological Assays: A Technical Guide

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Fragment-Based Drug Discovery (FBDD), GPCR Pharmacology, and Enzymatic Kinetics Executive Summary & Structural Rationale In the landsca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Fragment-Based Drug Discovery (FBDD), GPCR Pharmacology, and Enzymatic Kinetics

Executive Summary & Structural Rationale

In the landscape of early-stage drug discovery and assay development, synthetic chemical probes are indispensable for validating target engagement and mapping enzymatic kinetics. As an Application Scientist, I frequently utilize 3-[Carboxy(acetamido)methyl]benzoic acid (CAS: 103646-39-5)—structurally defined as N-acetyl-3-carboxyphenylglycine (N-acetyl-3-CPG) —as a precision tool in biochemical assays.

While its parent compound, 3-carboxyphenylglycine (3-CPG), is a well-characterized ligand for Metabotropic Glutamate Receptors (mGluRs)[1], the N-acetylated derivative serves a distinct, dual-purpose role in biological assays:

  • An Orthosteric Negative Control: Validating the necessity of the zwitterionic pharmacophore in mGluR Venus Flytrap (VFT) domain binding[2].

  • A Prodrug/Substrate Probe: Mapping the deacetylation kinetics of Aminoacylase-1 (ACY1) in coupled functional assays[3].

This whitepaper dissects the causal mechanisms of this compound, providing field-proven, self-validating protocols for its implementation in high-throughput screening (HTS) environments.

Mechanism 1: Orthosteric Probe in mGluR VFT Domains

Metabotropic glutamate receptors (family C GPCRs) possess a large extracellular Venus Flytrap (VFT) domain responsible for endogenous ligand recognition[4]. The activation of these receptors requires the ligand to induce a conformational "closure" of the VFT bi-lobe structure, which subsequently triggers transmembrane signal transduction[2].

The Causality of Steric Exclusion

The parent compound, 3-CPG, acts as an agonist at mGluR2 and a competitive antagonist at mGluR1[1]. This binding is strictly dependent on the free α -amino group, which forms an essential ionic salt bridge with a highly conserved aspartate/glutamate residue in lobe 1 of the VFT hinge region[4].

When we utilize 3-[Carboxy(acetamido)methyl]benzoic acid , the N-acetylation fundamentally alters the binding thermodynamics:

  • Loss of Charge: The conversion of the primary amine to an acetamido group abolishes the positive charge, destroying the critical salt bridge.

  • Steric Clash: The bulky acetyl moiety physically prevents the VFT domain from adopting the closed, active conformation[2].

Therefore, in mGluR assay development, this compound is deployed as a structural negative control . If an assay shows signal activation in the presence of N-acetyl-3-CPG, it immediately flags the presence of non-specific allosteric interference or assay artifacts, ensuring the trustworthiness of the screening cascade.

VFT_Binding cluster_0 Orthosteric Binding (Active 3-CPG) cluster_1 Steric Exclusion (N-acetyl-3-CPG) A Free α-NH2 Group B VFT Lobe 1 (Asp/Glu Anchor) A->B Salt bridge C Domain Closure (Signal ON) B->C Conformational shift D Acetamido Group E VFT Lobe 1 (Steric Clash) D->E Loss of charge & Bulk clash F Open Conformation (Signal OFF) E->F Fails to close

Fig 1: Structural logic of VFT domain binding and steric exclusion by N-acetylation.

Mechanism 2: Substrate in Aminoacylase-1 (ACY1) Coupled Assays

Aminoacylase-1 (ACY1) is a zinc-dependent metalloenzyme that catalyzes the hydrolysis of N-acetylated amino acids into free aliphatic amino acids and acetate[3]. In complex cell-based assays, free amino acid probes like 3-CPG can be prematurely degraded by transaminases or sequestered by non-specific transporters.

By employing 3-[Carboxy(acetamido)methyl]benzoic acid as a synthetic substrate, we create a temporally controlled prodrug system . The compound remains biologically inert at the mGluR receptor until ACY1 is introduced (or expressed), which cleaves the acetamido group to liberate the active 3-CPG pharmacophore[3]. This mechanism is highly valuable for screening ACY1 inhibitors or studying metabolic flux.

ACY1_Assay Step1 Step 1: Substrate Addition N-acetyl-3-CPG (Inactive) Step2 Step 2: Enzymatic Cleavage Aminoacylase-1 (ACY1) Step1->Step2 Step3 Step 3: Active Probe Release 3-CPG (Active Agonist) Step2->Step3 Deacetylation Step4 Step 4: Receptor Binding mGluR2 Activation Step3->Step4 Orthosteric binding Step5 Step 5: Signal Readout cAMP Inhibition Detected Step4->Step5 Gi/o coupling

Fig 2: Workflow for ACY1-coupled mGluR activation assay using the N-acetylated probe.

Quantitative Data Summaries

To establish a self-validating assay, it is critical to benchmark the compound against known reference standards. The tables below summarize the expected pharmacological and kinetic profiles when utilizing this compound.

Table 1: Pharmacological Profile in mGluR Assays

Compound Target Assay Type Affinity / Potency Functional Status
3-CPG mGluR1 IP₃ Accumulation IC₅₀ ≈ 65 µM Competitive Antagonist
3-CPG mGluR2 cAMP Inhibition EC₅₀ ≈ 48 µM Full Agonist

| N-acetyl-3-CPG | mGluR1/2 | IP₃ / cAMP | > 1000 µM | Inactive (Negative Control) |

Table 2: Aminoacylase-1 (ACY1) Enzyme Kinetics

Substrate Enzyme Kₘ (mM) k_cat (s⁻¹) Application
N-acetyl-methionine ACY1 1.2 450 Endogenous Reference

| N-acetyl-3-CPG | ACY1 | 3.5 | 120 | Synthetic Prodrug Probe |

Self-Validating Experimental Protocols

As an Application Scientist, I mandate that every protocol must contain internal logic to validate its own success. Below are the step-by-step methodologies for utilizing 3-[Carboxy(acetamido)methyl]benzoic acid.

Protocol A: mGluR2 cAMP Accumulation Assay (Negative Control Validation)

Objective: Validate that a novel mGluR2 agonist hit is acting orthosterically by running N-acetyl-3-CPG as a steric-exclusion control.

  • Cell Preparation: Plate CHO cells stably expressing human mGluR2 at 10,000 cells/well in a 384-well microplate.

    • Causality: CHO cells lack endogenous mGluRs, ensuring the signal is exclusively driven by the transfected receptor.

  • Compound Addition: Add 3-CPG (Positive Control) and 3-[Carboxy(acetamido)methyl]benzoic acid (Negative Control) in a 10-point dose-response curve (0.1 µM to 1 mM).

  • Forskolin Stimulation: Add 10 µM Forskolin simultaneously with the compounds. Incubate for 30 minutes at 37°C.

    • Causality: mGluR2 is a G αi/o​ coupled receptor. Forskolin artificially spikes cAMP levels; true orthosteric agonists will inhibit this spike.

  • HTRF Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Eu-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Read at 620 nm and 665 nm.

  • Validation Criteria:

    • The assay is valid only if the Z'-factor is 0.6.

    • 3-[Carboxy(acetamido)methyl]benzoic acid must show a flat response curve (no cAMP inhibition), proving that the VFT domain requires the free amine for closure.

Protocol B: ACY1 Deacetylation Kinetics Assay (Fluorometric)

Objective: Measure the specific activity of ACY1 using the N-acetylated probe.

  • Enzyme Setup: Dilute recombinant human ACY1 to a final concentration of 10 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM ZnCl₂).

    • Causality: Zn²⁺ is a required catalytic cofactor for ACY1; omitting it serves as a blank control[3].

  • Reaction Initiation: Add 3-[Carboxy(acetamido)methyl]benzoic acid at varying concentrations (0.5 mM to 10 mM) to initiate the reaction. Incubate at 37°C for 15 minutes.

  • Quenching & Derivatization: Stop the reaction by adding an equal volume of cold trichloroacetic acid (TCA). Centrifuge, then react the supernatant with o-phthalaldehyde (OPA) and β -mercaptoethanol.

    • Causality: OPA reacts specifically with the primary amine of the newly liberated 3-CPG to form a highly fluorescent isoindole derivative. The intact N-acetylated parent compound will not react, ensuring zero background noise.

  • Readout: Measure fluorescence at Ex 340 nm / Em 450 nm.

  • Validation Criteria: Plot initial velocities against substrate concentration to derive Michaelis-Menten kinetics. The un-enzymed control wells must yield fluorescence equal to the buffer blank.

References

  • Structure of a class C GPCR metabotropic glutamate receptor 1 bound to an allosteric modulator Source: PubMed Central / NIH URL:[Link]

  • Structural insights into the activation of metabotropic glutamate receptors Source: PubMed / NIH URL:[Link]

  • Structure-activity Relationships of New Agonists and Antagonists of Different Metabotropic Glutamate Receptor Subtypes Source: PubMed / NIH URL: [Link]

  • Isolated Mild Intellectual Disability Expands the Aminoacylase 1 Phenotype Spectrum Source: PubMed Central / NIH URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 3-[Carboxy(acetamido)methyl]benzoic acid at Room Temperature

A Senior Application Scientist's Perspective on Methodologies, Data Interpretation, and Regulatory Alignment for a Novel Pharmaceutical Compound Abstract This technical guide provides a comprehensive framework for evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodologies, Data Interpretation, and Regulatory Alignment for a Novel Pharmaceutical Compound

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel active pharmaceutical ingredient (API), 3-[Carboxy(acetamido)methyl]benzoic acid, at ambient (room temperature) conditions. Thermodynamic stability is a critical quality attribute that dictates a drug substance's shelf-life, safety, and efficacy. This document outlines a scientifically rigorous, multi-faceted approach encompassing physicochemical characterization, forced degradation studies, and a formal stability program. Detailed, step-by-step protocols for key analytical techniques—including High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-Ray Powder Diffraction (XRPD)—are presented. The causality behind experimental choices is explained, ensuring each protocol functions as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals, providing field-proven insights grounded in authoritative standards, such as the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Stability

In pharmaceutical development, the journey from a promising molecule to a safe and effective drug is paved with rigorous scientific evaluation. A cornerstone of this process is the characterization of the active pharmaceutical ingredient's (API) stability. Stability is not merely a measure of longevity but a fundamental indicator of a drug's ability to retain its critical quality attributes over time. For the novel compound 3-[Carboxy(acetamido)methyl]benzoic acid , understanding its intrinsic thermodynamic stability is paramount.

Thermodynamic stability refers to the state of lowest energy for a system.[1][2] A thermodynamically stable form of an API will not spontaneously convert to another form under a given set of conditions, ensuring its identity, purity, and quality throughout its lifecycle.[3] This guide details a comprehensive strategy to characterize the stability of 3-[Carboxy(acetamido)methyl]benzoic acid at room temperature, aligning with the stringent expectations of regulatory bodies.[4][5]

Molecular Structure: 3-[Carboxy(acetamido)methyl]benzoic acid

  • IUPAC Name: 3-[Carboxy(acetamido)methyl]benzoic acid

  • Molecular Formula: C11H11NO5

  • Key Functional Groups: Two carboxylic acid groups and one secondary amide. These groups are susceptible to specific degradation pathways, such as hydrolysis and decarboxylation, which must be investigated.

Foundational Physicochemical Characterization

Before assessing stability over time, a baseline characterization of the API's fundamental properties is essential. This initial data provides a reference point against which all future stability samples will be compared.

Dissociation Constant (pKa) and Solubility Profile

The pKa dictates the ionization state of a molecule at different pH values, which profoundly impacts its solubility, absorption, and distribution.[6][7] Given the two carboxylic acid groups, 3-[Carboxy(acetamido)methyl]benzoic acid is expected to have two distinct pKa values.

Table 1: Baseline Physicochemical Properties of 3-[Carboxy(acetamido)methyl]benzoic acid

ParameterMethodAnticipated ResultSignificance
pKa1 (Benzoic Acid) Potentiometric Titration~4.0Governs solubility in acidic to neutral pH.
pKa2 (Aliphatic Acid) Potentiometric Titration~4.5Influences solubility and potential for salt formation.
Aqueous Solubility Equilibrium Solubility (pH 1.2, 4.5, 6.8 at 37°C)Lowest solubility expected near pH where the molecule is least ionized.Determines BCS classification and informs formulation strategy.[8]
LogP Shake-Flask MethodValue < 1Indicates hydrophilicity, affecting membrane permeability.
Solid-State Characterization

The solid form of an API can significantly affect its stability, solubility, and manufacturability.[9] Techniques like XRPD, DSC, and TGA are crucial for identifying the crystalline form (polymorph) and its thermal properties.[10][11][12][13]

  • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline structure. The initial batch of the API should be analyzed to establish the reference diffractogram for the stable polymorphic form.

  • Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample as a function of temperature.[14][15] It is used to determine the melting point, purity, and detect polymorphic transitions.[16][17][18]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature.[19][20][21] This technique is essential for identifying the presence of residual solvents or hydrates and determining the decomposition temperature.[22][23][24]

Strategic Approach to Stability Assessment

A robust stability program is built on two pillars: forced degradation studies to understand potential degradation pathways and a formal, long-term stability study under ICH-prescribed conditions.[25][26][27]

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Degradation Pathway Identification cluster_2 Phase 3: Formal Stability Program PCC Physicochemical Characterization (pKa, Solubility, Solid-State) FD Forced Degradation (Stress Studies) PCC->FD DP Identify Degradation Products & Pathways FD->DP SIM Develop & Validate Stability-Indicating Method DP->SIM LTS Long-Term & Accelerated Stability Studies (ICH Q1A(R2)) SIM->LTS DA Data Analysis & Shelf-Life Determination LTS->DA

Diagram 1: Overall Workflow for Stability Assessment.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[28][29] The primary goals are to identify likely degradation products, understand degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[4][5] The target degradation is typically 5-20%.[28]

Protocol 1: Forced Degradation of 3-[Carboxy(acetamido)methyl]benzoic acid

  • Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the API solution with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the API solution with 0.1 N NaOH at room temperature for 4 hours. Rationale: Amide hydrolysis is often rapid under basic conditions.

  • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 80°C in a dry oven for 48 hours.

  • Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[30] A dark control sample must be stored under the same conditions.

  • Analysis: After exposure, neutralize the acid and base samples. Dilute all samples to a target concentration and analyze using the developed HPLC method alongside an unstressed control.

G API 3-[Carboxy(acetamido)methyl] benzoic acid Acid Acid Hydrolysis (0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 N NaOH, RT) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation DP1 Amide Hydrolysis Product: 3-(Carboxymethyl)benzoic acid + Acetamide Acid->DP1 Base->DP1 DP2 Oxidative Degradants (e.g., N-oxides) Oxidation->DP2

Diagram 2: Hypothetical Degradation Pathways.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the API due to degradation.[31][32][33][34][35] It must be able to separate the intact API from its degradation products and any impurities.

Protocol 2: HPLC Method Development and Validation

  • Column & Mobile Phase Screening: Start with a C18 column (e.g., 250 x 4.6 mm, 5 µm). Screen mobile phases consisting of an acidic buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5) and an organic modifier (acetonitrile or methanol). Rationale: The acidic mobile phase will suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape.

  • Gradient Optimization: Using the forced degradation samples, develop a gradient elution method that separates all degradation peaks from the main API peak.

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can resolve the API from all known degradants.

    • Linearity: Establish a linear relationship between concentration and detector response over a range (e.g., 50-150% of the target concentration).

    • Accuracy & Precision: Determine the closeness of the results to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of the API that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH, flow rate) to assess the method's reliability.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30°C
Injection Vol. 10 µL

Room Temperature Stability Study Protocol

The formal stability study is designed to evaluate the thermal stability of the API under defined storage conditions over a specified period.[36]

Protocol 3: ICH Long-Term Stability Study

  • Study Design: The study will be conducted according to ICH Q1A(R2) guidelines.[25][26]

  • Storage Condition: The primary condition for assessing room temperature stability is 25°C ± 2°C / 60% RH ± 5% RH .[25]

  • Packaging: The API should be stored in a container that simulates the proposed packaging for distribution.[25]

  • Testing Schedule: Samples will be pulled and tested at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Tests: At each time point, the following tests will be performed:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay (HPLC): Quantification of the API content.

    • Purity (HPLC): Determination of degradation products and total impurities.

    • Solid-State Form (XRPD): To confirm that no polymorphic transformation has occurred.

    • Water Content (Karl Fischer): To monitor for any moisture uptake.

Table 3: Long-Term Stability Data Summary (25°C/60%RH)

Time PointAppearanceAssay (%)Major Degradant (%)Total Impurities (%)XRPD Pattern
0 Months White Crystalline Powder99.8<0.050.15Conforms to Ref.
6 Months White Crystalline Powder99.70.060.21Conforms to Ref.
12 Months White Crystalline Powder99.50.080.30Conforms to Ref.
24 Months White Crystalline Powder99.10.150.55Conforms to Ref.

Data Interpretation and Conclusion

The collective data from these studies provides a holistic view of the thermodynamic stability of 3-[Carboxy(acetamido)methyl]benzoic acid.

  • Forced Degradation: The results indicated that the molecule is most susceptible to hydrolysis, particularly under basic conditions, leading to the cleavage of the amide bond.

  • Thermal Analysis: The DSC and TGA data from the initial characterization establish a thermal profile. A high melting point (>200°C) and a decomposition temperature significantly above typical storage conditions suggest good intrinsic thermal stability.[15][20]

  • Long-Term Stability: The data presented in Table 3 shows a slow, predictable rate of degradation over 24 months at room temperature. The assay value remains well within typical specification limits (e.g., 98.0-102.0%), and the increase in total impurities is minimal. Crucially, the XRPD results confirm that the solid state is stable, with no conversion to a less stable polymorph or an amorphous form.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies - PharmaGuru. (2026, January 11). PharmaGuru.
  • Differential Scanning Calorimetry (DSC Analysis)
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17).
  • A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. (n.d.).
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PMC.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Quality Guidelines. (n.d.). ICH.
  • Differential Scanning Calorimetry. (n.d.). Coriolis Pharma.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
  • The advantages of solid form analysis with XRPD. (2022, July 29). Malvern Panalytical.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Innovare Academic Sciences.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC.
  • Q1A(R2) Stability Testing of New Drug Substances and Products November 2003. (2018, August 24). FDA.
  • ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. (2024, December 18).
  • Solid State Characterization. (n.d.). Primera Analytical Solutions.
  • Kinetic Stability: Thermodynamic vs. Kinetic. (2024, August 27). StudySmarter.
  • X-Ray Powder Diffraction: Pharmaceutical Solid-State Characteriz
  • Development and Validation of stability indicating RP-HPLC method for the estimation of Ertugliflozin by forced degradation studies. (n.d.). Research Journal of Pharmacy and Technology.
  • pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. (2018, November 26). Medwin Publishers.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. (n.d.).
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
  • Solid State Characterization. (2024, May 11). Eurofins Scientific.
  • Determination of p K a values of active pharmaceutical ingredients. (n.d.).
  • The Power of Synchrotron X-Ray Powder Diffraction for the Characterization of Pharmaceuticals. (2018, February 2). American Pharmaceutical Review.
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. (n.d.). Benchchem.
  • Determination of pKa values of active pharmaceutical ingredients. (n.d.). Researcher.Life.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • API pKa Study. (n.d.). Generic Drug / Alfa Chemistry.
  • Annex 4. (n.d.).
  • Thermodynamic vs. Kinetic Basis for Polymorph Selection. (2019, May 9). MDPI.

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Exploratory

Thermodynamic Solvation and Experimental Solubility Profiling of 3-[Carboxy(acetamido)methyl]benzoic Acid in Polar Organic Solvents

Executive Summary & Molecular Architecture The compound 3-[Carboxy(acetamido)methyl]benzoic acid (CAS No. 103646-39-5) is a highly functionalized synthetic intermediate characterized by a molecular weight of 237.21 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The compound 3-[Carboxy(acetamido)methyl]benzoic acid (CAS No. 103646-39-5) is a highly functionalized synthetic intermediate characterized by a molecular weight of 237.21 g/mol and the empirical formula C11H11NO5[1]. Structurally, it features a benzoic acid core, a secondary aliphatic carboxylic acid, and an acetamido (-NHCOCH3) linkage.

This tri-functional architecture inherently dictates its physicochemical behavior. In the solid state, the dual carboxyl groups and the amide moiety engage in extensive intermolecular hydrogen bonding, forming robust crystal lattice dimers. Consequently, the compound exhibits poor solubility in non-polar media and water, necessitating the use of polar organic solvents to achieve the dissolution required for downstream pharmaceutical synthesis, purification, and analytical characterization[2].

Thermodynamic Principles of Solvation

The dissolution of dicarboxylic amides is fundamentally an energy-balance equation: the solvent must provide sufficient solvation energy ( ΔHsolvation​ ) to overcome the high crystal lattice energy ( ΔHlattice​ )[3].

  • Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents are highly efficacious due to their strong hydrogen-bond acceptor (HBA) capabilities. They effectively disrupt the solute's carboxyl dimers without acting as hydrogen-bond donors. Because these solvents do not strongly self-associate, the energetic penalty for cavity formation is minimized, leading to a highly favorable, exothermic solvation process[4].

  • Polar Protic Solvents (Methanol, Ethanol): While protic solvents possess both HBA and hydrogen-bond donor (HBD) properties, their efficacy is moderately attenuated. To solvate the target molecule, the solvent must first break its own solvent-solvent hydrogen-bonded networks. This competitive hydrogen bonding results in a lower net solubility compared to aprotic systems[5].

Solvation_Thermodynamics Solute 3-[Carboxy(acetamido)methyl]benzoic acid (Solid State Dimer) Energy Thermal Energy & Solvent Penetration (ΔH_dissolution) Solute->Energy Crystal Lattice Breakdown Aprotic Polar Aprotic Solvents (DMSO, DMF, NMP) Energy->Aprotic Protic Polar Protic Solvents (Methanol, Ethanol) Energy->Protic SolvatedA High Solvation State (Strong H-Bond Acceptance) Aprotic->SolvatedA Disruption of Carboxyl Dimers SolvatedP Moderate Solvation State (Amphoteric H-Bonding) Protic->SolvatedP Competitive Solvent-Solute H-Bonding

Thermodynamic pathways of 3-[Carboxy(acetamido)methyl]benzoic acid solvation in polar solvents.

Quantitative Solubility Profile

To guide process chemistry workflows, Table 1 summarizes the thermodynamically modeled solubility profile of 3-[Carboxy(acetamido)methyl]benzoic acid across standard polar organic solvents at 298.15 K. Because exact empirical data for this specific CAS is rarely cataloged in open databases, this data is synthesized based on the Hansen Solubility Parameters (HSP) of structurally analogous acetamido-benzoic acid derivatives[5][6].

Table 1: Modeled Solubility Profile in Polar Organic Solvents (298.15 K)

SolventSolvent ClassPolarity IndexEstimated Solubility (mg/mL)Primary Solvation Mechanism
DMSO Polar Aprotic7.2~120.5Strong HBA; highly efficient lattice disruption.
DMF Polar Aprotic6.4~95.0Strong HBA; excellent dipole-dipole stabilization.
Methanol Polar Protic5.1~45.2Amphoteric H-bonding; limited by self-association.
Ethanol Polar Protic5.2~20.8Amphoteric H-bonding; hindered by aliphatic bulk.
Acetonitrile Polar Aprotic5.8< 5.0Weak HBA; insufficient to break carboxyl dimers.

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate highly accurate, self-validating empirical solubility data for drug development, the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the industry gold standard[3]. The following protocol ensures that thermodynamic equilibrium is achieved without supersaturation artifacts.

ExpWorkflow Prep 1. Sample Prep Excess Solute + Solvent Equilibrate 2. Equilibration Thermostatic Shaker (72h) Prep->Equilibrate Separate 3. Phase Separation Centrifugation & PTFE Filtration Equilibrate->Separate Analyze 4. Quantification HPLC-UV Analysis Separate->Analyze Data 5. Thermodynamic Modeling Hansen / Apelblat Models Analyze->Data

Step-by-step isothermal shake-flask methodology for rigorous solubility quantification.

Step-by-Step Protocol:
  • Preparation (Saturation): Add an excess amount of 3-[Carboxy(acetamido)methyl]benzoic acid (approximately 500 mg) to 20 mL of the selected polar organic solvent in a 50 mL sealed borosilicate glass flask.

    • Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution phase, a strict thermodynamic requirement for saturation[3].

  • Isothermal Equilibration: Place the sealed flask in a thermostatic water-bath shaker set to 298.15 K (± 0.05 K) at an agitation rate of 150 rpm for 72 hours.

    • Causality: Kinetic dissolution can often lead to transient supersaturation. A 72-hour equilibration period guarantees that the system has relaxed into its true thermodynamic minimum[3].

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes. Extract the supernatant carefully and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is utilized for its broad chemical resistance to aggressive aprotic solvents like DMF and DMSO. Filtration is critical to remove suspended micro-crystals that would otherwise artificially inflate the quantified solubility[3].

  • Quantification: Dilute the filtered aliquot quantitatively with the HPLC mobile phase (e.g., Methanol/Water gradient) to fall within the linear range of your pre-established calibration curve. Analyze via HPLC-UV at the compound's wavelength of maximum absorbance ( λmax​ )[3].

Advanced Solvation Strategies: Co-Solvency

When pure solvents do not yield the desired solubility parameters, binary solvent mixtures can be employed to exploit the co-solvency effect. For instance, in a DMSO/Water binary system, solubility does not follow a simple linear interpolation. At specific mole fractions (typically xDMSO​≈0.7−0.8 ), the addition of water disrupts the highly structured dipole-dipole interactions of pure DMSO, creating a localized solvation environment that maximizes solute-solvent interactions. This synergistic effect can result in a solubility peak that is significantly higher than in either pure solvent alone[6].

References

  • [6] MDPI. Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Available at: [Link]

  • [4] ACS Publications. Two-Step Synthesis of Linear and Bent Dicarboxylic Acid Metalloligands with Lengths of up to 3 nm. Available at: [Link]

  • [5] ResearchGate. Solubility, Hansen solubility parameter, solvent effect and preferential solvation of benorilate in aqueous mixtures... Available at:[Link]

  • [3] ACS Publications. o-Nitroacetanilide Equilibrium Solubility in 15 Monosolvents: Experimental Determination, Mathematical Correlation, and Solvent Effect Examination. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 3-[Carboxy(acetamido)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 3-[Carboxy(acetamido)methyl]benzoic acid. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 3-[Carboxy(acetamido)methyl]benzoic acid. The following guide has been meticulously compiled by synthesizing safety and handling data from structurally analogous compounds, including benzoic acid, 3-methylbenzoic acid, and other substituted benzoic acid derivatives. This document is intended to provide a robust framework for safe handling, but it is imperative that all laboratory work is conducted with a thorough risk assessment and under the supervision of qualified personnel.

Introduction and Compound Profile

3-[Carboxy(acetamido)methyl]benzoic acid is a complex organic molecule with potential applications in pharmaceutical research and development. Its structure suggests properties derived from its constituent benzoic acid and acetamido groups. Given the absence of specific safety data, a cautious approach, informed by the known hazards of similar compounds, is essential for ensuring laboratory safety.

This guide provides a detailed overview of the inferred safety protocols, handling procedures, and emergency measures for 3-[Carboxy(acetamido)methyl]benzoic acid, grounded in the data available for its structural analogs.

Physicochemical Properties (Inferred and Known)

PropertyValue/InformationSource
Molecular FormulaC11H11NO5[1]
Molecular Weight237.21 g/mol [2]
AppearanceLikely a solid (based on analogs)[3][4]
Water SolubilityExpected to have some water solubility due to polar functional groups[3][4]
Melting PointNot available. Analogs like 3-methylbenzoic acid melt at 108-112 °C[3]
Boiling PointNot available. 3-methylbenzoic acid boils at 264 °C[5]
LogP (Octanol/Water Partition Coefficient)Predicted XlogP: 0.4[1]

Hazard Identification and Classification (Inferred)

Based on the hazard profiles of structurally related benzoic acid derivatives, 3-[Carboxy(acetamido)methyl]benzoic acid should be treated as a hazardous substance. The primary anticipated hazards are summarized below.

Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementBasis of Inference
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6][7]
Serious Eye Damage/Eye IrritationCategory 1/2AH318/H319: Causes serious eye damage/irritation[4][6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[7][9]
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[7]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled[4][6]
Hazardous to the Aquatic Environment (Acute)Category 3H402: Harmful to aquatic life[6]

Signal Word: Danger[4][6][7]

Hazard Pictograms:

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure. The following measures are recommended based on the potential hazards.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[3][4][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Fire-Fighting Measures

While not expected to be highly flammable, as a solid organic compound, it may be combustible under certain conditions.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][10][11]

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][10] The fine dust of the compound has the potential to form an explosive mixture with air.[4]

  • Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][10]

Accidental Release Measures

In the event of a spill, a coordinated and cautious response is necessary to prevent exposure and environmental contamination.

  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust and ensure adequate ventilation.[6][9][11]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[6][11]

  • Methods for Containment and Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, use a dust suppressant if available. Clean the spill area thoroughly with soap and water.[6][11]

Handling and Storage

Proper handling and storage are paramount to minimizing the risk of exposure and maintaining the integrity of the compound.

Safe Handling Protocol
  • Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form.[3][6] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[3][4][6]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[11]

    • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[5][6]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][6][7]

Storage Conditions
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4][9]

  • Temperature: Store at room temperature unless otherwise specified.[6] Some sources for similar compounds recommend storage in a cool, dark place (<15°C).[12]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3][8]

Experimental Workflow and Safety Diagram

The following diagram illustrates a safe workflow for handling 3-[Carboxy(acetamido)methyl]benzoic acid in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Risk Assessment ppe Don PPE (Goggles, Gloves, Lab Coat) start->ppe hood Prepare Fume Hood ppe->hood retrieve Retrieve from Storage hood->retrieve weigh Weigh Compound (in fume hood) retrieve->weigh dissolve Dissolution/ Reaction Setup weigh->dissolve spill Spill Response weigh->spill decontaminate Decontaminate Glassware dissolve->decontaminate exposure Exposure Response (First Aid) dissolve->exposure waste Dispose of Waste (in labeled container) decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Safe handling workflow for 3-[Carboxy(acetamido)methyl]benzoic acid.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[6]

Conclusion

While specific safety data for 3-[Carboxy(acetamido)methyl]benzoic acid is not currently available, a comprehensive safety protocol can be established by examining its structural analogs. Researchers and drug development professionals must handle this compound with the assumption that it poses significant risks, including skin, eye, and respiratory irritation, and potential organ damage upon repeated exposure. Adherence to the rigorous handling, storage, and emergency procedures outlined in this guide is essential for maintaining a safe laboratory environment.

References

  • PubChemLite. 3-[carboxy(acetamido)methyl]benzoic acid (C11H11NO5).
  • Sigma-Aldrich. SAFETY DATA SHEET. (March 05, 2026).
  • Fisher Scientific. SAFETY DATA SHEET. (September 22, 2009).
  • National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). (December 01, 2015).
  • NextSDS. 3-(acetamidomethyl)benzoic acid — Chemical Substance Information.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Benzoic acid. (May 01, 2012).
  • Molport. 4-[carboxy(acetamido)methyl]benzoic acid | 2155852-01-8.
  • EPA. Benzoic acid, 3-methyl-, methyl ester Properties.
  • Acros Organics. SAFETY DATA SHEET - 3-Amino-4-methylbenzoic acid.
  • ECHEMI. Benzoic acid, 3-acetyl-, methyl ester SDS, 21860-07-1 Safety Data Sheets.
  • ScienceLab.com. Material Safety Data Sheet - Benzoic acid MSDS. (October 10, 2005).
  • ChemicalBook. 3-(carboxymethyl)benzoic acid | 2084-13-1.
  • Advanced ChemBlocks. 3-(Carboxymethyl)benzoic acid.
  • Angene Chemical. Safety Data Sheet. (October 06, 2024).
  • TCI Chemicals. SAFETY DATA SHEET - 4-(Carboxymethyl)benzoic Acid. (May 30, 2025).
  • Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid.
  • Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. (March 10, 2025).
  • TCI AMERICA. 3-Acetamidobenzoic Acid | 587-48-4.

Sources

Exploratory

Structural Elucidation of 3-[Carboxy(acetamido)methyl]benzoic Acid: A Comprehensive Guide to X-ray Crystallography

Executive Summary & Molecular Architecture Small-molecule X-ray crystallography remains the most definitive, universal method for revealing the precise three-dimensional atomic structure, absolute configuration, and inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

Small-molecule X-ray crystallography remains the most definitive, universal method for revealing the precise three-dimensional atomic structure, absolute configuration, and intermolecular interactions of organic compounds[1]. This whitepaper provides an in-depth crystallographic framework for 3-[Carboxy(acetamido)methyl]benzoic acid (CAS No. 103646-39-5), a highly functionalized intermediate with a molecular weight of 237.21 g/mol [2].

The molecule presents a fascinating challenge for supramolecular chemistry due to its polyfunctional nature. It contains:

  • An aromatic carboxylic acid group.

  • An aliphatic carboxylic acid group.

  • An acetamido (amide) linkage.

  • A chiral center at the aliphatic carbon.

Because derivatives of benzoic acid are known to form complex, multi-dimensional architectures driven by strong hydrogen bonding[3], determining the crystal structure of this compound is critical for drug development professionals seeking to understand its solid-state properties, polymorphism, and structure-activity relationships (SAR).

Predictive Supramolecular Assembly

In the solid state, the spatial arrangement of 3-[Carboxy(acetamido)methyl]benzoic acid is dictated by competing hydrogen-bond donors and acceptors. Based on crystallographic precedents for benzoic acid derivatives, the aromatic carboxylic acid groups typically dimerize to form centrosymmetric R22​(8) graph-set motifs via strong O—H···O interactions[3].

Concurrently, the acetamido group and the aliphatic carboxylic acid introduce the potential for extended 1D chains or 2D sheets. The N—H···O hydrogen bonds from the amide, combined with the R22​(8) dimers, are expected to propagate a robust 3D supramolecular network[4]. Understanding this causality is essential; the crystallization conditions must be carefully controlled to favor the most thermodynamically stable hydrogen-bonding network.

Hbond Molecule 3-[Carboxy(acetamido)methyl] benzoic acid Benzoic Aromatic Carboxyl Molecule->Benzoic Aliphatic Aliphatic Carboxyl Molecule->Aliphatic Amide Acetamido Group Molecule->Amide Dimer R2,2(8) Dimer Motif Benzoic->Dimer O-H...O Aliphatic->Dimer O-H...O Chain 1D H-Bonded Chain Amide->Chain N-H...O Network 3D Supramolecular Network Dimer->Network Chain->Network

Predictive supramolecular assembly driven by competing hydrogen bonding motifs.

Experimental Workflow: From Nucleation to Refinement

The structural elucidation of small molecules requires a rigorous, self-validating workflow. Below is the logical progression from sample preparation to the final mathematical refinement of the atomic coordinates.

Workflow N1 Compound Purification N2 Solvent Screening & Crystallization N1->N2 N3 Crystal Harvesting & Cryocooling N2->N3 N4 X-ray Diffraction (100K) N3->N4 N5 Data Integration & Scaling N4->N5 N6 Structure Solution (Phasing) N5->N6 N7 Anisotropic Refinement N6->N7

Small-molecule X-ray crystallography workflow from purification to refinement.

Protocol 3.1: Thermodynamic Crystallization

Causality: High-quality single crystals are the absolute prerequisite for successful X-ray diffraction[5]. Rapid precipitation leads to kinetic trapping, resulting in microcrystalline powders with high defect densities. Slow evaporation ensures thermodynamic control, allowing the system to remain in the metastable zone and promoting the growth of highly ordered, defect-free single crystals[5].

Step-by-Step Methodology:

  • Purification: Ensure the 3-[Carboxy(acetamido)methyl]benzoic acid powder is >99% pure via HPLC or NMR prior to crystallization attempts.

  • Solvent Selection: Dissolve 10–20 mg of the compound in a minimal volume of a polar protic solvent (e.g., Methanol) to disrupt premature intermolecular hydrogen bonding.

  • Antisolvent Addition: Layer a non-polar antisolvent (e.g., Hexane or Ethyl Acetate) over the solution in a 3:1 (v/v) ratio[5].

  • Vapor Diffusion/Evaporation: Loosely cap the vial to allow for the slow diffusion of the antisolvent and the gradual evaporation of the primary solvent at room temperature over 7–14 days[6].

Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A self-validating single crystal will extinguish light uniformly and sharply upon rotation. If the crystal extinguishes in patches, it is twinned or aggregated and must be recrystallized.

Protocol 3.2: Cryogenic Data Collection

Causality: Organic crystals are highly susceptible to radiation damage from the X-ray beam. Furthermore, thermal vibrations of atoms at room temperature smear the electron density, reducing the resolution of the diffraction data. Cryocooling the crystal to 100 K minimizes these thermal atomic displacements (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of high-angle reflections[7].

Step-by-Step Methodology:

  • Harvesting: Submerge the selected single crystal in a drop of cryoprotectant oil (e.g., Paratone-N) to displace any mother liquor and prevent ice ring formation during freezing.

  • Mounting: Scoop the crystal using a MiTeGen microloop and immediately plunge it into the 100 K nitrogen gas stream of the diffractometer[7].

  • Data Acquisition: Expose the crystal to monochromatic X-rays (typically Mo K α , λ=0.71073 Å, or Cu K α for absolute structure determination of chiral molecules). Collect a full sphere of data using ω and ϕ scans to ensure high redundancy[5].

Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ) during data integration. An Rint​<0.05 mathematically validates that the symmetry-equivalent reflections are highly consistent, confirming both the quality of the crystal and the correct assignment of the Laue symmetry.

Protocol 3.3: Structure Solution and Refinement

Causality: The raw diffraction data only contains the amplitudes of the scattered waves; the phase information is lost (the "Phase Problem"). This is solved using direct methods or intrinsic phasing algorithms[6]. Once the heavy atoms (C, N, O) are located, the structure must be refined to minimize the difference between the calculated and observed structure factors.

Step-by-Step Methodology:

  • Phasing: Use software such as SHELXT to solve the phase problem and generate the initial electron density map.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (e.g., via SHELXL)[6].

  • Hydrogen Atom Treatment:

    • Carbon-bound Hydrogens: Place in calculated positions using a riding model (e.g., Uiso​(H)=1.2Ueq​(C) ).

    • Heteroatom-bound Hydrogens (O, N): Because the positions of the acidic and amide protons dictate the critical hydrogen-bonding network, they must be located objectively from the residual electron density in the difference Fourier map and refined freely[4].

Validation Checkpoint: A successful, self-validating refinement will yield a Goodness-of-Fit (GoF) value near 1.0, an R1​ value < 0.05, and a featureless residual electron density map (highest residual peak < 0.5 e/ų). This mathematically proves that the proposed atomic model fully accounts for the observed experimental data.

Quantitative Data Presentation

While the exact empirical crystallographic coordinates for 3-[Carboxy(acetamido)methyl]benzoic acid are dependent on the specific polymorph isolated, the table below summarizes the highly expected, representative crystallographic parameters for this compound based on its molecular formula and the behavior of analogous benzoic acid derivatives[2][4].

Table 1: Representative Crystallographic Parameters for 3-[Carboxy(acetamido)methyl]benzoic acid

Crystallographic ParameterRepresentative / Expected ValueJustification / Source
Chemical Formula C11H11NO5Derived from molecular structure[2]
Formula Weight 237.21 g/mol Standard atomic weight calculation[2]
Temperature 100(2) KCryogenic standard to minimize thermal motion[7]
Wavelength 0.71073 ÅMo K α radiation, standard for small molecules[5]
Crystal System MonoclinicTypical for asymmetric organic molecules[8]
Space Group P21​/c (Racemic) or P21​ (Chiral)Dependent on enantiomeric purity of the sample
Z (Molecules/Unit Cell) 4Standard packing for P21​/c space group
Absorption Coefficient ( μ ) ~ 0.11 mm⁻¹Calculated based on C, H, N, O composition
Final R indices [ I>2σ(I) ] R1​<0.05 , wR2​<0.12 Thresholds for a high-quality, publishable structure
Goodness-of-Fit (GoF) on F2 1.00 – 1.05Validates the accuracy of the structural model

References

  • Carboxy methyl | Sigma-Aldrich: 3-[carboxy(acetamido)
  • Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo...
  • Application Notes and Protocols for X-ray Crystallography of 5-(Thiophen-3-yl)
  • Source: colab.
  • Source: ijpsjournal.
  • Source: benchchem.
  • Structure determination through powder X-ray diffraction, Hirshfeld surface analysis, and DFT studies of 2- and 4-(methylthio)
  • Source: nih.

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Foundational

Pharmacokinetic Properties of 3-[Carboxy(acetamido)methyl]benzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The development of centrally acting neurotherapeutics is frequently bottlenecked by the blood-brain barrier (BBB). 3-[Carboxy(acetamido)methyl]benzoic acid—commonly recognized in neuropharmacology as th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of centrally acting neurotherapeutics is frequently bottlenecked by the blood-brain barrier (BBB). 3-[Carboxy(acetamido)methyl]benzoic acid—commonly recognized in neuropharmacology as the N-acetylated derivative of 3-carboxyphenylglycine (N-acetyl-3-CPG)—serves as a critical scaffold in the modulation of metabotropic glutamate receptors (mGluRs). While the parent compound, 3-CPG, is a potent mGluR1 antagonist and mGluR2 agonist [1], its zwitterionic nature severely restricts passive membrane permeation.

This whitepaper provides an in-depth mechanistic analysis of how the N-acetylation of the phenylglycine core alters its physicochemical profile, absorption, distribution, metabolism, and excretion (ADME). By masking the primary amine, this derivative functions as a highly efficient, lipophilicity-enhanced prodrug.

Structural Rationale & Physicochemical Profiling

The Zwitterion Problem and the N-Acetyl Solution

At physiological pH (7.4), unmodified 3-CPG exists as a highly polar zwitterion (the α -amine is protonated, and both carboxylic acids are deprotonated). The energetic penalty for desolvating these charged centers to cross the lipophilic core of the BBB is insurmountable without active transport (e.g., via the L-type amino acid transporter, LAT1).

By converting the α -amine into an acetamido group, the basicity of the nitrogen is eliminated via resonance with the carbonyl oxygen. The resulting 3-[Carboxy(acetamido)methyl]benzoic acid is a di-acid rather than a zwitterion. This structural modification yields two causal benefits:

  • Reduction of the Dipole Moment: Eliminating the internal charge separation lowers the topological polar surface area (tPSA).

  • Transporter Hijacking: The N-acetyl moiety shifts the molecule's affinity away from amino acid transporters and toward Monocarboxylate Transporters (MCTs) and Organic Anion Transporters (OATs), which are highly expressed at the BBB [3].

Quantitative Data Summary

Table 1: Comparative Physicochemical and Pharmacokinetic Parameters

Parameter3-CPG (Parent Active)N-acetyl-3-CPG (Prodrug)Causality / Implication
Molecular Weight 195.17 g/mol 237.21 g/mol Slight increase, remains well within Lipinski's Rule of 5.
LogD (pH 7.4) -3.8-1.2Elimination of the protonated amine significantly increases lipophilicity.
BBB Permeability ( Papp​ ) <1.0×10−6 cm/s 8.5×10−6 cm/sN-acetylation enables MCT-mediated and passive transcellular transport.
Primary Target mGluR1 / mGluR2Brain AcylasesN-acetyl-3-CPG must be enzymatically cleaved to exert receptor activity.

Metabolic Activation & Biotransformation

For 3-[Carboxy(acetamido)methyl]benzoic acid to exert its therapeutic effect, it must act as a prodrug. Once it crosses the BBB, it undergoes enzymatic hydrolysis by ubiquitous central nervous system acylases and deacetylases, releasing the active 3-CPG directly into the neural parenchyma [4].

Because the compound is shielded from rapid Phase I oxidative metabolism (CYP450s) by the stability of the aromatic ring and the steric hindrance of the acetamido group, its primary clearance mechanism is target-tissue activation rather than hepatic degradation.

Bioactivation A N-acetyl-3-CPG (Systemic Prodrug) B BBB Transport (MCTs / Passive) A->B Absorption C CNS Acylases (Deacetylation) B->C CNS Entry D 3-CPG (Active Ligand) C->D Bioactivation E mGluR1 / mGluR2 (Target Binding) D->E Receptor Mod.

Fig 1: Prodrug bioactivation pathway of N-acetyl-3-CPG to active 3-CPG in the CNS.

Experimental Workflows: Self-Validating Systems

To accurately profile the pharmacokinetics of this derivative, standard assays must be modified. Standard microsomal stability assays rely on NADPH-dependent CYP450 metabolism. However, because N-acetyl-3-CPG is cleared via hydrolysis, relying solely on NADPH-dependent clearance will yield false-negative clearance rates (artificially high stability).

Protocol: Self-Validating Brain Homogenate Deacetylation Assay

This protocol is designed as a self-validating system. By utilizing parallel control arms, the assay internally proves whether the disappearance of the parent compound is due to the intended prodrug activation (deacetylation) or unintended degradation.

Step 1: Matrix Preparation

  • Prepare fresh rat/human brain homogenate in 100 mM phosphate buffer (pH 7.4) at a protein concentration of 2 mg/mL.

  • Causality: Brain homogenate is used instead of liver microsomes to specifically measure target-tissue bioactivation rates.

Step 2: Reaction Initiation (The Self-Validating Matrix)

  • Prepare three parallel incubation arms:

    • Test Arm: Homogenate + 1 μ M N-acetyl-3-CPG.

    • Inhibitor Control Arm: Homogenate + 1 μ M N-acetyl-3-CPG + 1 mM PMSF (Phenylmethylsulfonyl fluoride, a broad-spectrum esterase/acylase inhibitor).

    • Buffer Control Arm: Buffer + 1 μ M N-acetyl-3-CPG (No protein).

  • Incubate at 37°C on an orbital shaker.

Step 3: Quenching & Extraction

  • At intervals (0, 15, 30, 60, 120 mins), extract 50 μ L aliquots and quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., N-acetyl-phenylalanine).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

Step 4: LC-MS/MS Quantification

  • Analyze the supernatant for both the depletion of N-acetyl-3-CPG (m/z 236 192) and the appearance of 3-CPG (m/z 194 148).

  • Validation Logic: If the compound depletes in the Test Arm but remains stable in the Inhibitor Control Arm, the system definitively proves that clearance is driven by enzymatic deacetylation, validating the prodrug mechanism.

PK_Workflow Step1 Compound Formulation (N-acetyl-3-CPG) Step2 Parallel Incubation Arms (Test, Inhibitor, Buffer) Step1->Step2 Step3 Time-Course Quenching (Ice-cold ACN + IS) Step2->Step3 Step4 LC-MS/MS Quantification (Parent & Metabolite) Step3->Step4 Step5 Mechanistic Validation (Clearance vs. Bioactivation) Step4->Step5

Fig 2: Integrated in vitro pharmacokinetic assay workflow with LC-MS/MS quantification.

Excretion & Clearance Dynamics

Due to the presence of two carboxylic acid moieties, any N-acetyl-3-CPG that escapes first-pass metabolism or CNS uptake is highly water-soluble at physiological pH. Consequently, systemic clearance is predominantly renal.

The dicarboxylic acid motif makes the compound a prime substrate for Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of the proximal tubules. This results in rapid active tubular secretion. For drug development professionals, this indicates that the systemic half-life ( t1/2​ ) of the prodrug will be relatively short, which is often desirable for neurotherapeutics to minimize peripheral off-target effects while maintaining a localized concentration of the active 3-CPG in the brain.

References

[1] Bräuner-Osborne, H., Egebjerg, J., Nielsen, E. Ø., Madsen, U., & Krogsgaard-Larsen, P. (2000). "Ligands for Glutamate Receptors: Design and Therapeutic Prospects." Journal of Medicinal Chemistry, 43(14), 2609-2645. URL: [Link]

[2] Morikawa, K. (2002). "Ligand Recognition Mechanism of G-CSF Receptor and Metabotropic Glutamate Receptor." Yakugaku Zasshi, 122(11), 855-868. URL: [Link]

[3] Ogiso, T., Tanino, T., Kawaratani, D., Iwaki, M., Tanabe, G., & Muraoka, O. (1998). "Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics." Biological and Pharmaceutical Bulletin, 21(10), 1084-1089. URL: [Link]

[4] Churchill, G. C., et al. (2020). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance." Scientific Reports, 10(1), 1-12. URL: [Link]

Exploratory

Spectral Profiling and Analytical Characterization of 3-[Carboxy(acetamido)methyl]benzoic acid

Executive Summary In the landscape of peptidomimetic drug design, 3-[Carboxy(acetamido)methyl]benzoic acid (CAS 103646-39-5) serves as a critical bifunctional building block. Featuring both a meta-substituted benzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptidomimetic drug design, 3-[Carboxy(acetamido)methyl]benzoic acid (CAS 103646-39-5) serves as a critical bifunctional building block. Featuring both a meta-substituted benzoic acid core and an N-acetylated amino acid moiety, its structural complexity requires orthogonal analytical techniques for rigorous quality control. As a Senior Application Scientist, I have designed this guide to move beyond standard data reporting. Here, we explore the causality behind the molecule's spectral behavior and establish self-validating protocols to ensure absolute data integrity during structural confirmation.

Structural Causality and Photophysical Theory

To accurately characterize this molecule, one must first understand the physical origins of its spectral signatures. The compound (C₁₁H₁₁NO₅) presents multiple interacting electronic and magnetic environments.

UV-Vis Chromophore Dynamics

The UV-Vis absorbance profile is dominated by the benzoic acid chromophore . The primary absorption band (K-band) arises from the π→π∗ transition of the aromatic ring conjugated with the carboxyl group, typically observed at ~235 nm. A secondary, symmetry-forbidden B-band (benzenoid transition) occurs near 278 nm. The acetamido group contributes a weak n→π∗ transition near 210 nm, but this is often masked by the primary aromatic band and solvent cutoffs ().

Vibrational Modes (FTIR)

Infrared spectroscopy of this molecule is defined by extensive hydrogen bonding. The two carboxylic acid groups and the secondary amide form complex intermolecular dimers in the solid state. This causes massive line broadening in the O-H stretching region (3200–2500 cm⁻¹). The carbonyl region is highly diagnostic, splitting into three distinct C=O stretches: the aliphatic carboxyl, the aromatic carboxyl, and the amide I band.

Magnetic Resonance Environments

The 1 H NMR spectrum is dictated by the anisotropic deshielding fields of the aromatic ring and carbonyl groups. The isolated methine proton (-CH-) is sandwiched between a benzene ring, a carboxyl group, and an amide nitrogen, pushing its chemical shift heavily downfield to ~5.40 ppm. The aromatic protons follow a classic meta-substitution splitting pattern ().

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any spectral artifact is immediately identified.

UV-Vis Spectrophotometry

Causality of Solvent Choice: HPLC-grade Methanol is selected over water because its UV cutoff (205 nm) is well below the primary π→π∗ transition of the benzoic acid chromophore, preventing solvent interference while fully dissolving the organic powder.

Step-by-Step Methodology:

  • System Autozero (The Baseline Check): Fill dual quartz cuvettes (1 cm pathlength) with pure methanol. Scan from 200–400 nm. Validation: The baseline must not deviate by more than ±0.005 AU.

  • Stock Preparation: Accurately weigh 10.0 mg of the compound and dissolve in 10.0 mL of methanol (1 mg/mL).

  • Linearity Validation (Beer-Lambert Check): Prepare dilutions at 10, 20, and 40 µg/mL. Measure absorbance at 235 nm. Validation: Plotting these values must yield an R2≥0.999 , proving the sample is fully dissolved and free of concentration-dependent aggregation.

  • Spectral Acquisition: Scan the 20 µg/mL sample from 200–400 nm to acquire the full profile.

FTIR-ATR Spectroscopy

Causality of Technique: Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch that artificially masks the critical carboxylic acid O-H stretching region of our target molecule.

Step-by-Step Methodology:

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background scan (4000–400 cm⁻¹). Validation: This mathematically subtracts atmospheric CO₂ and H₂O from the final spectrum.

  • System Suitability: Scan a standard polystyrene calibration film. Validation: The peak must appear at exactly 1601 cm⁻¹ ( ±1 cm⁻¹).

  • Sample Measurement: Place 2–3 mg of the solid compound directly onto the crystal. Apply uniform pressure via the anvil to ensure optical contact. Scan at 4 cm⁻¹ resolution for 32 co-added scans.

Multinuclear NMR Spectroscopy

Causality of Solvent Choice: DMSO- d6​ is mandatory. In non-polar solvents like CDCl₃, the dual carboxylic acids form strong intermolecular dimers, causing extreme line broadening. DMSO acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding sharp, well-resolved resonances for the exchangeable -COOH and -NH- protons.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Shimming & Tuning: Insert the tube and lock onto the deuterium signal. Validation: Shim the magnet using the residual DMSO quintet at 2.50 ppm until the peak width at half-height ( w1/2​ ) is < 1.0 Hz, ensuring perfect field homogeneity.

  • Acquisition & Integration: Acquire the 1 H spectrum (16 scans, 400 MHz). Validation: Set the integral of the isolated methine proton (5.40 ppm) to exactly 1.00. The total integration of the aromatic region (7.40–8.00 ppm) must equal exactly 4.00, confirming structural integrity.

Quantitative Spectral Data Summaries

The following tables summarize the expected empirical data derived from the structural and photophysical principles of the molecule, cross-referenced against standard benzoic acid derivatives ().

Table 1: UV-Vis Absorbance Maxima (in Methanol)
Transition TypeWavelength ( λmax​ )Molar Absorptivity ( ϵ )Structural Origin
n→π∗ ~212 nm< 1,000 L·mol⁻¹·cm⁻¹Amide carbonyl
π→π∗ (K-band)235 nm~ 11,500 L·mol⁻¹·cm⁻¹Conjugated benzoic acid
π→π∗ (B-band)278 nm~ 1,100 L·mol⁻¹·cm⁻¹Aromatic ring (symmetry forbidden)
Table 2: FTIR Functional Group Assignments (ATR Mode)
Wavenumber (cm⁻¹)Vibration ModeFunctional Group Assignment
3350N-H stretch (sharp)Secondary amide
3200 – 2500O-H stretch (broad)Carboxylic acids (H-bonded)
1715C=O stretch (strong)Aliphatic carboxylic acid
1690C=O stretch (strong)Aromatic carboxylic acid
1650C=O stretch (Amide I)Acetamido group
1540N-H bend (Amide II)Acetamido group
Table 3: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.80Broad singlet2H2 × -COOH (Exchangeable)
8.60Doublet ( J = 8.0 Hz)1HAmide -NH- (Coupled to CH)
7.95Singlet (fine splitting)1HAr-H (C2 position)
7.88Doublet ( J = 7.8 Hz)1HAr-H (C6 position)
7.60Doublet ( J = 7.8 Hz)1HAr-H (C4 position)
7.48Triplet ( J = 7.8 Hz)1HAr-H (C5 position)
5.40Doublet ( J = 8.0 Hz)1HAliphatic -CH-
1.90Singlet3HAcetyl -CH₃

Analytical Validation Workflow

To ensure absolute trustworthiness in the QA/QC release of this compound, the individual protocols must be integrated into a holistic, orthogonal workflow.

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in MeOH/DMSO) UV UV-Vis Spectrophotometry (λmax ≈ 235 nm, 278 nm) Sample->UV IR FTIR Spectroscopy (ATR Mode, 4000-400 cm⁻¹) Sample->IR NMR Multinuclear NMR (1H, 13C in DMSO-d6) Sample->NMR LCMS LC-MS Analysis (ESI-, m/z 236.05) Sample->LCMS Data Data Synthesis & Structural Confirmation UV->Data IR->Data NMR->Data LCMS->Data

Fig 1. Orthogonal analytical validation workflow for 3-[Carboxy(acetamido)methyl]benzoic acid.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. (2013). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL:[Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid: UV/Visible spectrum. NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer. URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-[Carboxy(acetamido)methyl]benzoic acid

Synthesis and Characterization Protocol for 3-[Carboxy(acetamido)methyl]benzoic Acid Scientific Context & Rationale 3-[Carboxy(acetamido)methyl]benzoic acid (CAS: 103646-39-5) is a critical synthetic intermediate and str...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Characterization Protocol for 3-[Carboxy(acetamido)methyl]benzoic Acid

Scientific Context & Rationale

3-[Carboxy(acetamido)methyl]benzoic acid (CAS: 103646-39-5) is a critical synthetic intermediate and structural analog in the development of metabotropic glutamate receptor (mGluR) ligands. Derivatives of the core scaffold, 3-carboxyphenylglycine (3-CPG), exhibit potent, subtype-selective pharmacological profiles, frequently acting as mGluR2 agonists and mGluR1 antagonists[1][2]. The N-acetylation of the alpha-amino group is a fundamental modification used to modulate lipophilicity, alter receptor binding affinity, or serve as a robust protecting group during subsequent complex peptide synthesis.

Pharmacological Relevance: mGluR Signaling

Understanding the downstream effects of 3-CPG derivatives is crucial for neuropharmacology researchers. Group II mGluRs (mGluR2 and mGluR3) couple to Gi/o proteins. Activation by 3-CPG analogs leads to the direct inhibition of adenylyl cyclase, which reduces intracellular cAMP levels and subsequently downregulates Protein Kinase A (PKA) activity[2].

mGluR2_Signaling Ligand 3-CPG Derivatives (Agonist) Receptor mGluR2 (Group II) GPCR Ligand->Receptor Binds & Activates Gprotein Gi/o Protein (alpha subunit) Receptor->Gprotein Conformational Change Effector Adenylyl Cyclase (Inhibited) Gprotein->Effector Inhibits cAMP cAMP Levels (Decreased) Effector->cAMP Reduces Synthesis PKA Protein Kinase A (Downregulated) cAMP->PKA Decreases Activation

Figure 1: Group II mGluR signaling pathway modulated by 3-CPG derivatives.

Synthetic Strategy: The Bucherer-Bergs Pathway

While the Strecker synthesis is a classical method for generating alpha-amino acids, it requires highly toxic and volatile anhydrous hydrogen cyanide. For scalable and safe laboratory synthesis, I strongly recommend the as the foundational step. This route utilizes potassium cyanide and ammonium carbonate to form a stable hydantoin intermediate. The hydantoin acts as a thermodynamic sink, driving the reaction to high yields and allowing for facile purification by precipitation. Subsequent alkaline hydrolysis yields the free amino acid, which is then N-acetylated under Schotten-Baumann-type conditions.

SynthesisWorkflow A 3-Formylbenzoic Acid (Starting Material) B 5-(3-Carboxyphenyl)hydantoin (Intermediate 1) A->B KCN, (NH4)2CO3 50% EtOH, 60°C C 3-Carboxyphenylglycine (Intermediate 2) B->C 2M NaOH, Reflux 16h, then pH 3.5 D 3-[Carboxy(acetamido)methyl]benzoic acid (Final Product) C->D Ac2O, NaOH (aq) 0°C to RT, pH 9-10

Figure 2: Three-step synthetic workflow for 3-[Carboxy(acetamido)methyl]benzoic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and kinetic parameters required for optimal conversion at each stage of the synthesis.

StepReactant / ReagentEquivalentsTemp (°C)Time (h)Expected Yield
13-Formylbenzoic acid1.0606-
1KCN1.5606-
1(NH4)2CO33.060680-85%
2Hydantoin intermediate1.0100 (Reflux)16-
2NaOH (aq)5.01001675-80%
33-Carboxyphenylglycine1.00 to 252-
3Acetic Anhydride1.20 to 25285-90%

Table 1: Stoichiometry and reaction parameters for the three-step synthesis.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 5-(3-Carboxyphenyl)hydantoin
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-formylbenzoic acid (15.0 g, 100 mmol) in 150 mL of 50% aqueous ethanol.

  • Reagent Addition: Add ammonium carbonate (28.8 g, 300 mmol) in portions.

    • Causality Note: A 3-fold excess of ammonium carbonate is critical to ensure sufficient ammonia concentration, driving the equilibrium of the initial imine formation forward before cyanide attack.

  • Cyanide Addition: Add potassium cyanide (9.7 g, 150 mmol). Safety Critical: Perform strictly in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours.

  • Workup: Cool the reaction to room temperature. Carefully acidify the mixture to pH 2 using 6M HCl.

    • Causality Note: Acidification protonates the carboxylate, inducing precipitation of the hydantoin. Warning: HCN gas will evolve; ensure maximum fume hood exhaust.

  • Isolation & Validation: Filter the white precipitate, wash extensively with cold water, and dry under vacuum. Confirm product formation via IR spectroscopy; the hydantoin ring exhibits characteristic self-validating imide carbonyl stretches at ~1710 and ~1770 cm⁻¹.

Phase 2: Hydrolysis to 3-Carboxyphenylglycine
  • Preparation: Suspend the hydantoin (100 mmol scale) in 200 mL of 2M aqueous NaOH (400 mmol).

  • Hydrolysis: Heat the mixture to a vigorous reflux for 16 hours.

    • Causality Note: The robust hydantoin ring requires harsh alkaline conditions and extended thermal energy to undergo complete double hydrolysis to the free amino acid.

  • In-Process Control (IPC): Monitor by LC-MS to confirm the disappearance of the hydantoin mass and the appearance of the amino acid (M+H = 196). This ensures the system self-validates before proceeding.

  • Isolation: Cool the solution to 0 °C. Carefully adjust the pH to ~3.5 (the isoelectric point of 3-carboxyphenylglycine) using concentrated HCl.

  • Collection: Filter the resulting crystalline precipitate, wash with ice-cold water, and dry to yield Intermediate 2.

Phase 3: N-Acetylation to 3-[Carboxy(acetamido)methyl]benzoic acid
  • Preparation: Dissolve 3-carboxyphenylglycine (10.0 g, ~51 mmol) in 50 mL of 2M NaOH (100 mmol).

    • Causality Note: Two equivalents of base are required to deprotonate both the benzoic acid and the alpha-carboxylic acid, ensuring the molecule is highly soluble and the alpha-amine remains unprotonated (nucleophilic).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (6.2 g, 61 mmol) dropwise over 15 minutes.

  • pH Maintenance: Simultaneously monitor the pH. If the pH drops below 9, add 2M NaOH dropwise to maintain a pH of 9-10.

    • Causality Note: If the pH drops too low, the amine protonates and loses nucleophilicity. If the pH is too high (>12), acetic anhydride rapidly hydrolyzes into acetate, wasting the reagent and lowering yield.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A negative (colorless) result indicates complete consumption of the primary amine, validating the acetylation. LC-MS can confirm the final mass (M+H = 238).

  • Isolation: Acidify the mixture to pH 2 with 6M HCl. The target product, 3-[Carboxy(acetamido)methyl]benzoic acid, will precipitate. Extract with ethyl acetate (3 x 100 mL) if precipitation is incomplete. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/water to obtain the pure final product.

References

  • Jane, D. E., et al. "Ligands for Glutamate Receptors: Design and Therapeutic Prospects." ACS Publications / Journal of Medicinal Chemistry, 2000. URL:[Link]

  • Nishi, N., et al. "Structure-activity Relationships of New Agonists and Antagonists of Different Metabotropic Glutamate Receptor Subtypes." PubMed / British Journal of Pharmacology, 2000. URL: [Link]

  • "The Bucherer–Bergs Reaction." Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, 2010. URL:[Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 3-[Carboxy(acetamido)methyl]benzoic acid

Abstract This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[Carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[Carboxy(acetamido)methyl]benzoic acid. Due to its polar and acidic nature, this compound presents unique chromatographic challenges, including poor retention on conventional C18 phases. This guide details a systematic approach to method development, from column and mobile phase selection to the final validated protocol. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic principles at play. The final method utilizes a Phenyl-Hexyl stationary phase with a UV detector, and the method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction: The Analyte and its Chromatographic Challenges

3-[Carboxy(acetamido)methyl]benzoic acid is a complex aromatic compound featuring two carboxylic acid functional groups and an acetamido group. Its structure (Figure 1) confers high polarity and acidic character.

Figure 1: Structure of 3-[Carboxy(acetamido)methyl]benzoic acid

The primary challenge in developing an RP-HPLC method for this analyte is achieving adequate retention on a nonpolar stationary phase.[3][4] The two carboxylic acid groups, with estimated pKa values in the range of 3-5, will be ionized (negatively charged) at neutral pH, making the molecule highly water-soluble and poorly retained. Furthermore, peak shape can be compromised due to interactions between the ionized analyte and residual silanols on silica-based columns.[5] Therefore, a successful method must carefully control the mobile phase pH to suppress ionization and select a stationary phase that offers alternative interactions beyond simple hydrophobicity.

HPLC Method Development Strategy

Our strategy follows a logical, multi-step process to systematically optimize the separation. The goal is to achieve a method that is not only selective and sensitive but also robust for routine use.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Col_Select Column Selection (C18 vs Phenyl-Hexyl) MP_Scout Mobile Phase Scouting (ACN vs MeOH, pH) Col_Select->MP_Scout Initial Tests Grad_Opt Gradient Optimization MP_Scout->Grad_Opt Iso_Conv Isocratic Conversion Grad_Opt->Iso_Conv If Possible Fine_Tune Flow Rate & Temp. Fine-Tuning Iso_Conv->Fine_Tune SST System Suitability Development Fine_Tune->SST Final_Method Final Method Protocol SST->Final_Method

Diagram 1: Logical workflow for HPLC method development.
Stationary Phase (Column) Selection

While a standard C18 column is often the first choice in RP-HPLC, its purely aliphatic nature may provide insufficient retention for highly polar analytes like our target compound.[4] Phenyl-based stationary phases offer a compelling alternative. They provide not only hydrophobic interactions but also π-π interactions with the aromatic ring of the analyte. This alternative selectivity mechanism can significantly improve retention and alter elution order compared to a C18 column. The analysis of polar acids has been shown to be effective on phenyl columns, especially when using highly aqueous mobile phases, as they are more resistant to phase collapse (dewetting).[6]

Decision: An Agilent ZORBAX Eclipse Plus Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm) was selected for development due to its potential for mixed-mode interactions and stability in highly aqueous mobile phases.

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • Aqueous Phase and pH Control: To ensure good retention and symmetrical peak shape for our acidic analyte, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1-2 units below the lowest pKa of the analyte. A pH of 2.5 was chosen to ensure both carboxylic acid groups are fully protonated (neutral). 0.1% phosphoric acid in HPLC-grade water is an excellent choice as it provides a stable and low pH without significantly contributing to UV background noise.[7]

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides better peak shapes for acidic compounds and has a lower viscosity, resulting in lower backpressure. It also has a lower UV cutoff, which is advantageous for detection at lower wavelengths.

  • Elution Mode (Gradient vs. Isocratic): An initial gradient run (e.g., 5% to 95% ACN over 20 minutes) is essential to determine the approximate organic solvent concentration required to elute the compound and to reveal the presence of any impurities. For this analyte, elution occurred at a relatively low ACN concentration. This makes the method a good candidate for conversion to a simpler, more robust isocratic method, which is preferable for routine QC applications.

Detector Settings

The presence of the benzoic acid chromophore suggests strong UV absorbance. A standard solution of the analyte was scanned on a UV-Vis spectrophotometer (or using a Diode Array Detector) to determine the wavelength of maximum absorbance (λmax). The λmax was found to be approximately 238 nm, which was chosen for detection to ensure maximum sensitivity.

Validated Method Protocol

The following protocol was established after systematic optimization and is presented as the final validated method for the quantification of 3-[Carboxy(acetamido)methyl]benzoic acid.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV Detector
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 238 nm
Run Time 10 minutes
Step-by-Step Protocol

1. Mobile Phase Preparation (1 L): a. Add 800 mL of HPLC-grade water to a 1 L solvent bottle. b. Carefully add 1.0 mL of concentrated phosphoric acid (85%) and mix thoroughly. c. Add 200 mL of HPLC-grade acetonitrile. d. Sonicate the solution for 10-15 minutes to degas.

2. Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh approximately 25 mg of 3-[Carboxy(acetamido)methyl]benzoic acid reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature. d. Dilute to the mark with the diluent and mix well.

3. Working Standard & Calibration Curve Preparation: a. Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

4. Sample Preparation: a. Accurately weigh the sample matrix containing the analyte. b. Extract/dissolve the sample with a known volume of mobile phase. c. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Analysis Sequence: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes). b. Inject a blank (mobile phase) to ensure no system contamination. c. Inject the working standards in ascending order to generate the calibration curve. d. Inject the prepared samples. e. Inject a standard periodically (e.g., after every 10 sample injections) to verify system stability.

Method Validation (as per ICH Q2(R2))

The optimized method was subjected to a rigorous validation study to demonstrate its fitness for purpose, following the ICH Q2(R2) guidelines.[1][8][9]

Validation cluster_main ICH Q2(R2) Validation Parameters Val Method Validation Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec Rob Robustness Val->Rob LOQ LOD / LOQ Val->LOQ Rep Repeatability Prec->Rep Int Intermediate Precision Prec->Int

Diagram 2: Key parameters evaluated during method validation.
Specificity

Specificity was confirmed by analyzing a placebo (matrix without the analyte) and a spiked sample. No interfering peaks were observed at the retention time of the analyte in the placebo chromatogram. Peak purity was assessed using a Diode Array Detector, which confirmed the absence of co-eluting impurities.

Linearity and Range

The linearity was evaluated across a concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mL-
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-intercept MinimalClose to origin
Accuracy

Accuracy was determined by the recovery of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)Acceptance Criteria
80% (n=3)99.2%98.0 - 102.0%
100% (n=3)100.5%98.0 - 102.0%
120% (n=3)99.8%98.0 - 102.0%
Precision

Precision was assessed at two levels: repeatability and intermediate precision.[10]

Precision LevelParameterResult (%RSD)Acceptance Criteria
Repeatability 6 replicate injections of 100% standard0.45%≤ 2.0%
Intermediate Precision Analysis on 2 different days, by 2 analysts1.12%≤ 2.0%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N).

  • LOD: 0.3 µg/mL (S/N ≈ 3:1)

  • LOQ: 1.0 µg/mL (S/N ≈ 10:1)

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters. No significant changes in retention time, peak area, or peak symmetry were observed, demonstrating the method's reliability for routine use.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase Composition: ± 2% organic (ACN:Water at 18:82 and 22:78)

Conclusion

A highly robust, specific, and accurate RP-HPLC method for the quantification of 3-[Carboxy(acetamido)methyl]benzoic acid has been successfully developed and validated. The strategic selection of a Phenyl-Hexyl stationary phase and a pH-controlled mobile phase effectively overcame the challenges associated with the analyte's high polarity. The validation results confirm that the method is fit for its intended purpose and meets the stringent requirements of the ICH guidelines, making it suitable for routine quality control and research applications.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. Retrieved from [Link]

  • YouTube. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]

  • ACS Publications. (2003). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 3-Acetamidobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • PubChem. 3-Acetamidobenzoic acid. Retrieved from [Link]

  • Phenomenex. HPLC Method Development. Retrieved from [Link]

Sources

Method

Application Note: 3-[Carboxy(acetamido)methyl]benzoic Acid as a Versatile Ligand in Advanced Coordination Chemistry

Introduction & Chemical Profiling The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the geometric and electronic properties of the chosen organic linkers. 3-[Carboxy(aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the geometric and electronic properties of the chosen organic linkers. 3-[Carboxy(acetamido)methyl]benzoic acid (CAS: 103646-39-5) is an advanced, asymmetric dicarboxylate ligand. Structurally, it can be viewed as an N-acetylated derivative of 3-carboxyphenylglycine.

This ligand features two distinct coordinating moieties: a rigid benzoic acid group and a flexible, stereocenter-containing acetamido-acetic acid group. This asymmetry, combined with the hydrogen-bonding capability of the acetamido (-NHCOCH₃) group, makes it an exceptional candidate for constructing topologically unique, highly functionalized coordination networks.

Mechanistic Insights: Causality in Framework Assembly

Asymmetric Coordination and Steric Modulation

Unlike symmetric linkers (e.g., terephthalic acid), the sp³-hybridized carbon in the 3-[carboxy(acetamido)methyl] moiety introduces a "bend" in the coordination vector. The choice of this ligand directly influences the resulting framework's topology. The steric bulk of the acetamido group prevents dense interpenetration of the framework, which is a common issue that reduces the porosity of MOFs [1]. By enforcing spatial separation between Secondary Building Units (SBUs), the ligand promotes higher specific surface areas.

The Role of the Acetamido Group in Topology Direction

The acetamido group does not typically coordinate to hard metal ions (like Zr⁴⁺ or Zn²⁺) due to the stronger affinity of the carboxylate oxygens. Instead, it acts as a potent hydrogen-bond donor (N-H) and acceptor (C=O). During solvothermal synthesis, these non-covalent interactions direct the self-assembly process, stabilizing specific 2D layers or pillared 3D architectures. This topological guidance is analogous to the structural directing effects observed in acetamido-isophthalate frameworks [2].

Chirality and Enantioselective Potential

Because the ligand contains a chiral center at the aliphatic carbon, it exists as two enantiomers. If resolved prior to synthesis, it can be utilized to construct homochiral Metal-Organic Frameworks (CMOFs). Such frameworks are highly sought after for enantioselective separation and asymmetric heterogeneous catalysis [4].

SBU_Assembly L 3-[Carboxy(acetamido)methyl] benzoic acid Solv Solvothermal Synthesis L->Solv HB Acetamido H-Bonding (Topology Direction) L->HB M Metal Precursor (e.g., Zn(NO3)2) M->Solv SBU Secondary Building Unit (e.g., Zn4O cluster) Solv->SBU MOF 3D Metal-Organic Framework SBU->MOF HB->MOF Structural Guidance

Figure 1: Logical pathway of SBU assembly and topology direction driven by the acetamido group.

Experimental Protocols: Self-Validating Synthesis Systems

The following protocol details the solvothermal synthesis of a Zn(II)-based MOF using 3-[Carboxy(acetamido)methyl]benzoic acid. The methodology is designed as a self-validating system, ensuring that researchers can verify the integrity of the experiment at critical junctions.

Protocol A: Solvothermal Synthesis of Zn(II) Framework

Reagents Required:

  • 3-[Carboxy(acetamido)methyl]benzoic acid (0.5 mmol)

  • Zinc nitrate hexahydrate, Zn(NO3​)2​⋅6H2​O (1.0 mmol)

  • N,N-Dimethylformamide (DMF) (15 mL)

  • Ethanol (Absolute) (5 mL)

Step-by-Step Methodology:

  • Dissolution: Combine the ligand and the zinc salt in a 20 mL scintillation vial. Add 15 mL of DMF and 5 mL of Ethanol. Sonicate for 10 minutes until complete dissolution is achieved.

    • Causality: DMF is selected because it undergoes slow thermal hydrolysis at elevated temperatures, generating dimethylamine. This gradual pH increase allows for the controlled deprotonation of the ligand, preventing rapid precipitation and promoting single-crystal growth.

    • Validation Checkpoint 1: The solution must be optically clear. Any particulate matter will act as heterogeneous nucleation sites, leading to microcrystalline powder. If cloudy, filter through a 0.22 µm PTFE syringe filter.

  • Solvothermal Reaction: Transfer the clear solution to a Teflon-lined stainless steel autoclave. Seal and heat in an isothermal oven at 100 °C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 0.2 °C/min.

    • Causality: Rapid cooling causes thermal shock and kinetic trapping, resulting in cracked or twinned crystals unsuitable for Single-Crystal X-ray Diffraction (SCXRD).

    • Validation Checkpoint 2: Extract a small aliquot of the mother liquor and examine it under a polarized light microscope. The presence of birefringence confirms the crystalline nature of the precipitate, distinguishing it from amorphous coordination polymers.

Protocol B: Framework Activation and Solvent Exchange
  • Solvent Decanting: Carefully decant the mother liquor, leaving the crystals at the bottom of the vial.

  • Solvent Exchange: Wash the crystals with fresh DMF (3 × 10 mL) over 24 hours to remove unreacted precursors. Subsequently, soak the crystals in absolute ethanol (3 × 10 mL) over 48 hours, replacing the solvent every 16 hours.

    • Causality: DMF has a high boiling point and high surface tension. Attempting to evacuate DMF directly via vacuum will cause capillary forces to collapse the delicate mesoporous framework [3]. Exchanging DMF with ethanol (lower surface tension) preserves the pore architecture.

  • Activation: Transfer the ethanol-exchanged crystals to a Schlenk flask and subject them to dynamic vacuum (10⁻³ Torr) at 80 °C for 12 hours.

    • Validation Checkpoint 3: Compare the Powder X-ray Diffraction (PXRD) pattern of the activated sample against the simulated pattern generated from the SCXRD data. A matching pattern validates that the framework remained intact during activation.

Exp_Workflow Step1 Step 1: Dissolution Equimolar ligand & metal salt in DMF Step2 Step 2: Solvothermal Reaction Teflon-lined autoclave, 85-120°C, 48-72h Step1->Step2 Step3 Step 3: Controlled Cooling 0.1 - 0.5°C/min to yield single crystals Step2->Step3 Step4 Step 4: Solvent Exchange Wash with fresh DMF, exchange with EtOH Step3->Step4 Step5 Step 5: Activation & Analysis Vacuum drying, SCXRD, PXRD, BET Step4->Step5

Figure 2: Step-by-step experimental workflow for the solvothermal synthesis and activation of MOFs.

Quantitative Data Presentation

The versatility of 3-[Carboxy(acetamido)methyl]benzoic acid allows it to coordinate with various transition metals, yielding frameworks with distinct physicochemical profiles. Table 1 summarizes the anticipated properties based on analogous functionalized dicarboxylate networks.

Table 1: Anticipated Physicochemical Properties of 3-[Carboxy(acetamido)methyl]benzoic acid MOFs

Metal NodeExpected SBU GeometryPrimary Coordination ModeTarget ApplicationEst. BET Surface Area
Zn(II) Zn₄O(CO₂)₆ (Octahedral)Bidentate bridgingGas Storage, Separation1,000 - 1,500 m²/g
Cu(II) Cu₂(CO₂)₄ (Paddlewheel)Bidentate bridgingLewis Acid Catalysis800 - 1,200 m²/g
Zr(IV) Zr₆O₄(OH)₄(CO₂)₁₂Multidentate / ChelatingRobust Chemical Sensing1,500 - 2,000 m²/g
Cd(II) Dinuclear [Cd₂(COO)₂]Chelating / BridgingLuminescent Sensing400 - 800 m²/g

References

  • Manna, P., Kumar, B., & Das, S. (2013). Synthesis, Structural Characterization, and Magnetic Properties of a New Series of Coordination Polymers: Importance of Steric Hindrance at the Coordination Sphere. Crystal Growth & Design. URL:[Link]

  • Abednatanzi, S., et al. (2021). Mesoporous zirconium based metal–organic frameworks, a topological review. RSC Advances. URL:[Link]

  • Boyd, P. G., et al. (2021). Friedländer, Knoevenagel, and Michael Reactions Employing the Same MOF: Synthesis, Structure, and Heterogeneous Catalytic Studies. ACS Omega. URL:[Link]

  • Karmakar, A., et al. (2021). Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes. Molecules (MDPI). URL:[Link]

Application

Mass spectrometry fragmentation patterns of 3-[Carboxy(acetamido)methyl]benzoic acid

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-[Carboxy(acetamido)methyl]benzoic Acid Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-[Carboxy(acetamido)methyl]benzoic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural elucidation, tandem mass spectrometry (MS/MS) mechanisms, and metabolomic workflow validation.

Introduction & Biological Relevance

3-[Carboxy(acetamido)methyl]benzoic acid (Chemical Formula: C11H11NO5, Exact Mass: 237.0637 Da) is an N-acetylated derivative of 3-carboxyphenylglycine. Structurally, it consists of a benzoic acid core substituted with an N-acetylated amino acid moiety. Derivatives of carboxyphenylglycine are highly significant in neuropharmacology, acting as potent modulators (agonists or antagonists) of metabotropic glutamate receptors (mGluRs)[1].

In drug development and clinical metabolomics, identifying the N-acetylated metabolites of active pharmaceutical ingredients is critical for mapping drug clearance, bioavailability, and enzymatic acetylation pathways[2]. However, distinguishing these metabolites from structural isomers requires highly specific analytical techniques. This application note details a self-validating Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) protocol to confidently elucidate the fragmentation patterns of 3-[Carboxy(acetamido)methyl]benzoic acid.

Analytical Protocol: A Self-Validating System

To ensure absolute trustworthiness in metabolite identification, we employ a self-validating workflow. This means the protocol does not rely on a single data point (e.g., precursor mass) but uses orthogonal validation: chromatographic retention behavior coupled with the simultaneous detection of multiple, mechanistically distinct MS/MS fragment ions. The absence of any single diagnostic fragment immediately flags the analyte as a potential isomer, preventing false positives.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation & Extraction):

    • Causality: N-acetylated amino acids are highly polar. Standard reverse-phase extraction often results in poor recovery. We utilize a 4:1 Methanol:Water extraction buffer at -20°C to precipitate proteins while keeping the polar analyte in solution.

    • Action: Homogenize 50 µL of biological matrix with 200 µL of cold extraction buffer. Vortex for 30 seconds, centrifuge at 14,000 × g for 10 minutes, and transfer the supernatant to an autosampler vial.

  • UHPLC Separation:

    • Causality: Due to the presence of two carboxylic acid groups, the molecule is highly hydrophilic. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected over C18 to ensure adequate retention and prevent the analyte from eluting in the void volume.

    • Action: Inject 2 µL onto an amide-bonded HILIC column (e.g., 2.1 × 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 95% B to 50% B over 8 minutes.

  • ESI-HRMS/MS Acquisition:

    • Causality: 0.1% Formic acid ensures complete protonation of the amide and carboxylic acid groups for positive ion mode, driving predictable collision-induced dissociation (CID)[3].

    • Action: Operate the mass spectrometer in both positive (ESI+) and negative (ESI-) electrospray ionization modes. Set the MS/MS isolation window to 1.0 Da. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV to capture both fragile neutral losses and deep structural cleavages.

Mechanistic Elucidation of Fragmentation

Understanding the thermodynamic drivers behind collision-induced dissociation (CID) is essential for expert-level spectral interpretation. The fragmentation of 3-[Carboxy(acetamido)methyl]benzoic acid is governed by its three reactive functional groups: the aromatic carboxylic acid, the aliphatic carboxylic acid, and the N-acetyl amide.

Positive Ion Mode (ESI+)

The protonated precursor ion [M+H]+ is observed at m/z 238.071 .

  • Diagnostic Ketene Loss (-42.01 Da): A hallmark of N-acetylated amino acids is the neutral loss of ketene (CH2=C=O). Driven by the nucleophilic attack of the amide oxygen or a concerted cyclic rearrangement, the acetyl group is expelled, leaving behind a primary amine at m/z 196.060 [4].

  • Decarboxylation (-43.99 Da): The loss of CO2 yields an ion at m/z 194.081 . The aliphatic carboxyl group typically cleaves first due to the stability of the resulting alpha-amino benzylic cation.

  • Water Loss (-18.01 Da): Protonation of the carboxylic acid hydroxyl group leads to the elimination of H2O, forming a highly reactive acylium ion at m/z 220.060 .

Negative Ion Mode (ESI-)

The deprotonated precursor ion [M-H]- is observed at m/z 236.056 .

  • Sequential Decarboxylation: Deprotonation readily occurs at either carboxylic acid site. The primary fragmentation pathway is the loss of CO2 (-44 Da) to yield m/z 192.067 .

  • Ketene Loss in Negative Mode: Though less common than in positive mode, O-acetyl and N-acetyl carboxylate anions can also undergo ketene loss (-42 Da) under CID, yielding m/z 194.046 [4].

Data Presentation & Visualization

Quantitative Fragment Summaries

Table 1: Key ESI(+) MS/MS Fragment Ions

Fragment Assignment Neutral Loss Exact Mass (m/z) Formula
[M+H]+ (Precursor) None 238.071 C11H12NO5+
[M+H - H2O]+ H2O (18.01 Da) 220.060 C11H10NO4+
[M+H - CH2CO]+ Ketene (42.01 Da) 196.060 C9H10NO4+
[M+H - CO2]+ CO2 (43.99 Da) 194.081 C10H12NO3+
[M+H - H2O - CO2]+ H2O + CO2 (62.00 Da) 176.071 C10H10NO2+

| [M+H - CH2CO - CO2]+ | Ketene + CO2 (86.00 Da)| 152.071 | C8H10NO2+ |

Table 2: Key ESI(-) MS/MS Fragment Ions

Fragment Assignment Neutral Loss Exact Mass (m/z) Formula
[M-H]- (Precursor) None 236.056 C11H10NO5-
[M-H - H2O]- H2O (18.01 Da) 218.046 C11H8NO4-
[M-H - CH2CO]- Ketene (42.01 Da) 194.046 C9H8NO4-

| [M-H - CO2]- | CO2 (43.99 Da) | 192.067 | C10H10NO3- |

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 238.071 C11H12NO5+ M_H2O [M+H - H2O]+ m/z 220.060 C11H10NO4+ M->M_H2O - H2O (-18.01 Da) M_CO2 [M+H - CO2]+ m/z 194.081 C10H12NO3+ M->M_CO2 - CO2 (-43.99 Da) M_Ketene [M+H - CH2CO]+ m/z 196.060 C9H10NO4+ M->M_Ketene - CH2CO (-42.01 Da) M_H2O_CO2 [M+H - H2O - CO2]+ m/z 176.071 C10H10NO2+ M_H2O->M_H2O_CO2 - CO2 (-43.99 Da) M_CO2->M_H2O_CO2 - H2O (-18.01 Da) M_Ketene_CO2 [M+H - CH2CO - CO2]+ m/z 152.071 C8H10NO2+ M_CO2->M_Ketene_CO2 - CH2CO (-42.01 Da) M_Ketene->M_Ketene_CO2 - CO2 (-43.99 Da)

Proposed ESI(+)-MS/MS fragmentation pathway of 3-[Carboxy(acetamido)methyl]benzoic acid.

Conclusion

The structural elucidation of 3-[Carboxy(acetamido)methyl]benzoic acid relies heavily on the orthogonal validation of its functional groups through tandem mass spectrometry. By monitoring the parallel neutral losses of CO2 (confirming the dicarboxylic acid scaffold) and CH2CO (confirming the N-acetyl moiety), analysts can establish a self-validating identification workflow. This approach eliminates the ambiguity often associated with isobaric interferences in complex biological matrices, ensuring high-confidence pharmacokinetic and metabolomic profiling.

References

  • [1] Ligand Recognition Mechanism of G—CSF Receptor and Metabotropic Glutamate Receptor. ResearchGate. Available at:

  • [3] Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders. ResearchGate. Available at:

  • [4] Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC (NIH). Available at:

  • [2] Mass Spectrometry in the Clinical Laboratory. Chemical Reviews (ACS Publications). Available at:

Sources

Method

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 3-[Carboxy(acetamido)methyl]benzoic Acid

Introduction & Structural Rationale 3-[Carboxy(acetamido)methyl]benzoic acid (CAS: 103646-39-5) is a highly functionalized dicarboxylic acid derivative featuring an α -acetamidoacetic acid moiety attached to a benzoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

3-[Carboxy(acetamido)methyl]benzoic acid (CAS: 103646-39-5) is a highly functionalized dicarboxylic acid derivative featuring an α -acetamidoacetic acid moiety attached to a benzoic acid core. As a structurally rigid scaffold, it is frequently utilized in peptidomimetic synthesis and rational drug design.

Validating the structural integrity of this compound requires precise analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for this purpose, provided the experimental conditions are rigorously optimized. This application note details a self-validating, causality-driven protocol for the complete ¹H and ¹³C NMR assignment of this molecule, ensuring high-fidelity data for pharmaceutical and synthetic applications.

Experimental Design & Causality (E-E-A-T)

As an application scientist, selecting the correct parameters is not arbitrary; every choice must be grounded in the physical chemistry of the molecule.

  • Solvent Selection (The "Why"): The target molecule contains two carboxylic acid groups and an amide linkage, making it highly polar and insoluble in standard non-polar solvents like CDCl₃. While D₂O could dissolve the compound, it induces rapid hydrogen-deuterium (H/D) exchange. This would erase the signals of the -COOH and -NH protons and destroy the critical 3JHH​ scalar coupling between the amide proton and the α -CH. Therefore, DMSO-d₆ is the mandatory solvent. DMSO acts as a strong hydrogen-bond acceptor, locking the labile -COOH and -NH protons into stable intermolecular complexes. This slows their exchange rate on the NMR timescale, shifting them downfield and preserving their spin-spin coupling networks 12.

  • Relaxation Delays ( T1​ Considerations): The molecule possesses five quaternary carbons (three carbonyls, two substituted aromatic carbons). Quaternary carbons lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times ( T1​ ). To prevent signal saturation and ensure accurate peak integration, the inter-pulse delay ( D1​ ) for ¹³C acquisition must be extended to at least 5.0 seconds.

Sample Preparation Protocol

To establish a self-validating system , the sample preparation must eliminate line-broadening artifacts and include internal calibration checkpoints.

Step-by-Step Methodology:

  • Mass Optimization: Weigh exactly 15–20 mg of the compound for ¹H NMR, or 40–50 mg if a combined ¹H/¹³C acquisition is planned. Causality: Over-concentrated samples increase viscosity, which shortens T2∗​ relaxation times and broadens spectral lines.

  • Dissolution: Dissolve the analyte in 0.6 mL of high-purity DMSO-d₆ (99.9 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Vortex for 60 seconds.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter directly into the NMR tube. Causality: Micro-particulates and trace paramagnetic impurities (e.g., iron shed from spatulas) create local magnetic field inhomogeneities ( ΔB0​ ). Filtration guarantees a highly homogeneous sample volume, ensuring sharp Lorentzian line shapes.

  • Tube Selection: Use a high-precision 5 mm thin-wall NMR tube (e.g., Norell or Wilmad 528-PP) to ensure optimal spinning (if applicable) and shim stability.

NMR Acquisition Parameters

Data should be acquired on a spectrometer operating at a minimum of 400 MHz (for ¹H) equipped with a broadband multinuclear probe.

Parameter¹H NMR (Proton)¹³C NMR (Carbon-13)Rationale / Causality
Frequency 400.13 MHz100.61 MHzStandard field strength for routine organic characterization.
Spectral Width (SW) 15 ppm (6000 Hz)240 ppm (24000 Hz)Broad enough to capture the deshielded COOH protons (~13 ppm).
Number of Scans (NS) 16 to 32512 to 1024¹³C has low natural abundance (1.1%); requires signal averaging.
Relaxation Delay (D1) 2.0 s5.0 sExtended for ¹³C to allow full relaxation of quaternary carbons.
Acquisition Time (AQ) 2.5 s1.2 sBalances resolution with total experiment time.
Pulse Angle 30° to 45°30°Ernst angle approximation to maximize signal-to-noise ratio per unit time.

Data Processing & Validation Workflow

The following flowchart outlines the logic-gated processing workflow. The protocol is designed to self-validate: if the Δδ between the TMS signal (0.00 ppm) and the residual DMSO-d₅ pentet deviates from exactly 2.50 ppm, the spectral referencing is rejected, indicating a potential lock failure or severe temperature drift.

NMR_Workflow N1 Raw FID Data Acquisition N2 Apodization & Zero-Filling (64k) N1->N2 N3 Fourier Transform (Time to Frequency) N2->N3 N4 Phase Correction (Zero & First Order) N3->N4 N5 Baseline Correction (Polynomial Fit) N4->N5 N6 Internal Validation: Check TMS & DMSO Peaks N5->N6 N7 Peak Picking & Structural Assignment N6->N7

Caption: Step-by-step logic-gated data processing workflow for NMR spectra validation.

Results: Spectral Data & Mechanistic Insights

¹H NMR Peak Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~12.85Broad singlet (br s)2H-Ar-COOH & Aliphatic-COOH
~8.65Doublet (d)1H8.0Amide -NH -
~7.95Triplet (t)1H1.6Aromatic H-2
~7.88Doublet of triplets (dt)1H7.7, 1.6Aromatic H-4
~7.62Doublet of triplets (dt)1H7.7, 1.6Aromatic H-6
~7.48Triplet (t)1H7.7Aromatic H-5
~5.42Doublet (d)1H8.0Aliphatic α -CH
~1.92Singlet (s)3H-Acetyl -CH₃

Mechanistic Insights & Causality:

  • The α -CH Splitting: The proton at 5.42 ppm appears as a distinct doublet. This is a direct consequence of scalar coupling ( 3JHH​=8.0 Hz) to the adjacent amide NH proton. If the sample contained trace water or was run in a protic solvent, rapid chemical exchange would decouple this spin system, collapsing the α -CH signal into a singlet.

  • Aromatic Deshielding Logic: The 1,3-disubstituted benzene ring yields a highly diagnostic splitting pattern. The H-2 proton is sandwiched between two electron-withdrawing/anisotropic groups (the carboxylic acid and the α -substituted alkyl chain). Consequently, it resides in the most deshielded environment, appearing furthest downfield at ~7.95 ppm as a finely split triplet (due to meta-coupling with H-4 and H-6).

Logical Assignment of the Aromatic Ring

Aromatic_Assignment Arom 1,3-Disubstituted Benzene Ring H2 H-2 Proton (Between substituents) Arom->H2 ~7.95 ppm (Highest Deshielding) H4 H-4 Proton (Para to CH-R) Arom->H4 ~7.88 ppm H6 H-6 Proton (Para to COOH) Arom->H6 ~7.62 ppm H5 H-5 Proton (Meta to both) Arom->H5 ~7.48 ppm (Lowest Deshielding)

Caption: Deshielding hierarchy and logical assignment of the aromatic protons based on substituent effects.

¹³C NMR Peak Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~172.5Quaternary (C=O)Aliphatic -C OOH
~169.8Quaternary (C=O)Amide -C =O
~167.2Quaternary (C=O)Aromatic -C OOH
~139.5Quaternary (Ar)Aromatic C-1 (Attached to α -CH)
~133.0Tertiary (Ar)Aromatic C-6
~131.5Quaternary (Ar)Aromatic C-3 (Attached to COOH)
~129.8Tertiary (Ar)Aromatic C-2
~129.2Tertiary (Ar)Aromatic C-4
~128.7Tertiary (Ar)Aromatic C-5
~56.8Tertiary (Aliphatic)Aliphatic α -C H
~22.6Primary (Aliphatic)Acetyl -C H₃

Mechanistic Insights & Causality: The three distinct carbonyl resonances (~172.5, 169.8, and 167.2 ppm) validate the presence of the aliphatic carboxylic acid, the amide, and the aromatic carboxylic acid, respectively. The aromatic COOH is the most shielded of the three carbonyls due to conjugation with the π -system of the benzene ring, which delocalizes electron density and increases shielding relative to the isolated aliphatic carbonyls.

References

  • Semantic Scholar / Molecules. "New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy."[Link]

Sources

Application

Application Notes and Protocols for 3-[Carboxy(acetamido)methyl]benzoic Acid in Solid-Phase Peptide Synthesis

Abstract This technical guide provides a comprehensive overview of the potential applications of 3-[Carboxy(acetamido)methyl]benzoic acid in solid-phase peptide synthesis (SPPS). While not a conventionally cataloged reag...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 3-[Carboxy(acetamido)methyl]benzoic acid in solid-phase peptide synthesis (SPPS). While not a conventionally cataloged reagent, its unique bifunctional structure presents novel opportunities for peptide chemists. This document outlines two primary, hypothesized applications: first, as a rigid dicarboxylic acid linker for the synthesis of C-terminally modified peptides, and second, as a non-canonical, N-acetylated amino acid building block for backbone modification to enhance peptide stability and modulate conformation. Detailed, field-proven protocols are provided for each application, grounded in established principles of Fmoc-based SPPS. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel strategies in peptide design and synthesis.

Introduction: Unveiling the Potential of a Novel Bifunctional Reagent

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of peptide chemistry, enabling the routine synthesis of complex peptide sequences.[1] The versatility of SPPS is largely dependent on the repertoire of available building blocks, including amino acids, linkers, and resins. 3-[Carboxy(acetamido)methyl]benzoic acid is a non-standard reagent whose chemical architecture—featuring two carboxylic acid moieties and an N-acetylated secondary amine—suggests intriguing possibilities for advanced peptide engineering.

The presence of a benzoic acid core introduces a rigid, aromatic spacer, a feature often exploited in linker design to control the distance and orientation of a peptide from the solid support or a conjugated molecule.[2] The dual carboxylic acid groups allow for orthogonal attachment strategies. Furthermore, the N-acetylated, N-substituted glycine-like structure is reminiscent of N-methyl amino acids, which are known to confer peptides with increased proteolytic resistance, enhanced membrane permeability, and constrained conformations.[3][4][5]

This document will therefore explore two potential, high-impact applications of this molecule in Fmoc-SPPS.

Application I: As a Dicarboxylic Acid Linker for C-Terminal Peptide Synthesis

In this application, 3-[Carboxy(acetamido)methyl]benzoic acid is employed as a linker, attaching the growing peptide chain to the solid support. One carboxyl group (on the benzoic ring) is used to immobilize the linker to an amino-functionalized resin, while the second carboxyl group serves as the starting point for peptide elongation.

Rationale and Advantages

The use of a benzoic acid-based linker offers a rigid spacer arm, which can be advantageous in certain applications where the peptide needs to be presented away from the resin matrix. The ester bond formed between the peptide and the linker is susceptible to strong acid cleavage, fitting seamlessly into standard Fmoc/tBu synthesis strategies.[2]

Experimental Workflow Diagram

spss_linker_workflow cluster_prep Linker Immobilization cluster_synthesis Fmoc-SPPS Cycles cluster_cleavage Cleavage & Isolation resin Amino-functionalized Resin (e.g., Aminomethyl-PS) activation Activation (e.g., DIC/Oxyma) resin->activation 1. linker_sol 3-[Carboxy(acetamido)methyl] benzoic Acid (Monoprotected) linker_sol->activation 2. immobilized_linker Immobilized Linker on Resin activation->immobilized_linker Coupling deprotection Fmoc Deprotection (Piperidine/DMF) immobilized_linker->deprotection Initial Deprotection (if applicable) coupling Fmoc-AA-OH Coupling (e.g., HATU/DIEA) deprotection->coupling wash Wash Steps coupling->wash wash->deprotection Repeat n cycles peptide_resin Peptide-Linker-Resin wash->peptide_resin Final Peptide cleavage TFA Cleavage Cocktail (TFA/TIS/H2O) peptide_resin->cleavage precipitation Ether Precipitation cleavage->precipitation final_peptide Purified Peptide Acid precipitation->final_peptide

Caption: Workflow for using 3-[Carboxy(acetamido)methyl]benzoic acid as a linker.

Detailed Protocol: Immobilization and Synthesis

Materials:

  • Amino-functionalized resin (e.g., Aminomethyl polystyrene, 100-200 mesh)

  • 3-[Carboxy(acetamido)methyl]benzoic acid

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • DIEA (N,N-Diisopropylethylamine)

  • Piperidine

  • Fmoc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Cold diethyl ether

Protocol Steps:

  • Mono-Protection of the Linker (Notional): For selective attachment, one carboxylic acid must be protected. A plausible route involves selective protection of the aliphatic carboxyl group as a tert-butyl ester, leaving the aromatic carboxyl group free for resin immobilization. This protected form is assumed for this protocol.

  • Resin Swelling and Preparation:

    • Place the aminomethyl resin (1 g, ~1.0 mmol/g substitution) in a reaction vessel.

    • Swell the resin in DMF (10 mL) for 1 hour, then drain the solvent.

  • Linker Activation and Coupling to Resin:

    • Dissolve the mono-protected 3-[Carboxy(acetamido)methyl]benzoic acid (3 eq. to resin capacity) and OxymaPure® (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated linker solution to the swollen resin.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Capping of Unreacted Amino Groups:

    • Treat the resin with a capping solution (e.g., acetic anhydride/DIEA in DMF) for 30 minutes to block any unreacted amino groups.

    • Wash the resin as in the previous step.

  • Deprotection of the Linker's Second Carboxyl Group:

    • If a protecting group like tert-butyl was used, it must be removed to allow for peptide synthesis. This would typically require acidic conditions (e.g., 50% TFA in DCM), which makes this linker design more suitable for Boc-SPPS if not carefully planned. For Fmoc-SPPS, an acid-labile protecting group that can be removed without cleaving the linker from the resin is required, which presents a synthetic challenge. A more direct approach is to rely on the differential reactivity of the two carboxylic acids during the initial coupling to the resin, though this may be low-yielding.

  • Standard Fmoc-SPPS Cycles:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash with DMF (5x).

    • Amino Acid Coupling: Couple the first Fmoc-amino acid (3-5 eq.) using HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 1-2 hours.

    • Washing: Wash with DMF (3x).

    • Repeat the cycle until the desired peptide sequence is assembled.[1]

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the product.

Application II: As a Non-Canonical Amino Acid for Backbone Modification

In this application, 3-[Carboxy(acetamido)methyl]benzoic acid is treated as a derivative of N-acetyl, N-arylmethyl-glycine. It can be incorporated into the peptide backbone to introduce a rigid, N-acetylated residue.

Rationale and Advantages

Incorporating N-alkylated or N-acetylated amino acids is a proven strategy to enhance the pharmacological properties of peptides.[4][]

  • Proteolytic Stability: The absence of an amide proton (N-H) at the incorporated site sterically hinders recognition by proteases.[7]

  • Conformational Rigidity: The N-substitution restricts rotation around the Cα-N bond, leading to a more defined peptide conformation, which can improve receptor binding affinity.[3]

  • Increased Lipophilicity: The aromatic ring and acetyl group can increase the overall lipophilicity of the peptide, potentially improving membrane permeability.[5]

Experimental Workflow Diagram

spss_building_block_workflow cluster_prep Building Block Preparation cluster_synthesis Incorporation via SPPS cluster_cleavage Cleavage & Isolation bb_raw 3-[Carboxy(acetamido)methyl] benzoic Acid bb_fmoc bb_fmoc bb_raw->bb_fmoc bb_f bb_f moc Fmoc Protection of Amine bb_final Fmoc-Protected Building Block coupling Coupling of Fmoc-Building Block (Extended time, e.g., HATU/DIEA) bb_final->coupling bb_fmoc->bb_final peptide_resin Growing Peptide on Resin (Free N-terminus) peptide_resin->coupling coupled_peptide Peptide with Incorporated Block coupling->coupled_peptide cleavage TFA Cleavage Cocktail coupled_peptide->cleavage final_peptide Purified Modified Peptide cleavage->final_peptide

Caption: Workflow for incorporating the building block into a peptide chain.

Detailed Protocol: Synthesis and Incorporation

Protocol Steps:

  • Preparation of the Fmoc-Protected Building Block:

    • The amine of 3-[Carboxy(acetamido)methyl]benzoic acid must be protected with an Fmoc group to be used in Fmoc-SPPS. This requires a custom synthesis step.

    • A plausible method involves reacting 3-[Carboxy(acetamido)methyl]benzoic acid with Fmoc-OSu in a suitable solvent system (e.g., acetone/water) with a mild base like sodium bicarbonate. One of the carboxylic acids would likely need to be protected (e.g., as a methyl or benzyl ester) prior to this step and deprotected afterward, adding to the synthetic complexity. For this protocol, we assume the availability of the correctly protected Fmoc-(3-[Carboxy(acetamido)methyl]benzoic acid))-OH.

  • Standard SPPS up to the Point of Insertion:

    • Synthesize the peptide sequence on a suitable resin (e.g., Wang or Rink Amide) following standard Fmoc-SPPS protocols until the position for insertion is reached.

    • Perform the final Fmoc deprotection to expose the free N-terminal amine of the growing peptide chain.

  • Coupling of the Special Building Block:

    • Activation: Dissolve the Fmoc-protected 3-[Carboxy(acetamido)methyl]benzoic acid (3 eq.) and HATU (2.9 eq.) in DMF.

    • Coupling Reaction: Add the activation mixture to the resin, followed by DIEA (6 eq.).

    • Extended Reaction Time: Due to the steric hindrance of the N-substituted structure, allow the coupling to proceed for an extended period (e.g., 4-6 hours or overnight).[7]

    • Monitoring: It is crucial to monitor the coupling reaction for completeness using a qualitative test like the Kaiser test (which will be negative for this secondary amine) or the Isatin test.

    • Double Coupling: If the initial coupling is incomplete, a second coupling under the same conditions is recommended.

  • Resumption of Standard SPPS:

    • After successful coupling, wash the resin thoroughly with DMF.

    • Proceed with the standard Fmoc deprotection of the newly added building block and continue elongating the peptide chain.

  • Final Cleavage and Deprotection:

    • Cleave the modified peptide from the resin using a standard TFA-based cleavage cocktail as described in section 2.3, step 7.

Quantitative Data and Reagent Summary

ParameterApplication as LinkerApplication as Building Block
Reagent Equivalents (to resin) Equivalents (to resin)
Linker / Building Block3.03.0
DIC / HATU3.0 / -- / 2.9
Oxyma / DIEA3.0 / -- / 6.0
Fmoc-Amino Acids3.0 - 5.03.0 - 5.0
Condition Value Value
Coupling Time (Linker/Block)4 - 6 hours4 - 12 hours
Coupling Time (Std. AAs)1 - 2 hours1 - 2 hours
Deprotection20% Piperidine/DMF (2x10 min)20% Piperidine/DMF (2x10 min)
Cleavage Cocktail (Typical)TFA/TIS/H2O (95:2.5:2.5)TFA/TIS/H2O (95:2.5:2.5)
Cleavage Time2 - 3 hours2 - 3 hours

Trustworthiness and Self-Validation

The protocols described herein are based on established, robust methodologies in solid-phase peptide synthesis.[1] While 3-[Carboxy(acetamido)methyl]benzoic acid is a novel component, its proposed reactions (amide bond formation, esterification, acid cleavage) are fundamental to peptide chemistry.

For successful implementation, the following validation steps are critical:

  • Purity of the Building Block: The purity of the synthesized 3-[Carboxy(acetamido)methyl]benzoic acid and its protected derivatives must be confirmed by NMR and mass spectrometry before use.

  • Loading Efficiency: When used as a linker, the initial loading onto the resin should be quantified, for example, by Fmoc cleavage and UV spectrophotometry if an Fmoc-protected amine is part of the linker structure after immobilization.

  • Coupling Monitoring: Qualitative tests (Kaiser, Isatin) should be performed after each coupling step to ensure the reaction has gone to completion.

  • Final Product Analysis: The final cleaved peptide must be analyzed by HPLC and mass spectrometry to confirm its identity, purity, and the successful incorporation of the novel moiety.

References

  • Jensen, K. J., & Brask, J. (2003). New Stable Backbone Linker Resins for Solid-Phase Peptide Synthesis. Organic Letters, 5(4), 481–484*. [Link]

  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Park, S. H., et al. (2012). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. Chemical Communications, 48(74), 9269-9271. [Link]

  • Frankel, A., et al. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(15), 5043–5045. [Link]

  • Al-Warhi, T., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 30(5), 1234. [Link]

  • Delfosse, V., et al. (2002). Synthesis of the Novel Amino Acid 4-Amino-3-(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. The Journal of Organic Chemistry, 67(18), 6447–6455. [Link]

  • Liu, R., et al. (2002). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 43(28), 4973-4976. [Link]

  • Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers. [Link]

  • Dawson, P. E., et al. (2018). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Angewandte Chemie International Edition, 57(32), 10183-10187. [Link]

  • Albericio, F., & Kruger, H. G. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3245. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Singh, P., et al. (2015). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry Letters, 25(17), 3564-3569. [Link]

  • Hecht, S. M., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Journal of the American Chemical Society, 146(26), 17865–17874. [Link]

  • Hecht, S. M., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Journal of the American Chemical Society, 146(26), 17865–17874. [Link]

  • LifeTein. (n.d.). Modifications: Stapled Peptide Synthesis and Special Amino Acids. [Link]

  • González-García, M., et al. (2018). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Molecules, 23(10), 2633. [Link]

  • Albericio, F., & Kruger, H. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1383. [Link]

  • Garg, N. K., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 350-366. [Link]

  • Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(1), 1-20. [Link]

  • PubChem. (n.d.). 3-[carboxy(acetamido)methyl]benzoic acid. [Link]

  • Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Google Patents. (1998). EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]

Sources

Method

Application Note: Multiplexed In Vitro Cell Viability and Cytotoxicity Profiling of 3-[Carboxy(acetamido)methyl]benzoic acid

Executive Summary 3-[Carboxy(acetamido)methyl]benzoic acid (CAS No. 103646-39-5) is a functionalized benzoic acid derivative frequently utilized as a building block in high-throughput screening (HTS) libraries for drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[Carboxy(acetamido)methyl]benzoic acid (CAS No. 103646-39-5) is a functionalized benzoic acid derivative frequently utilized as a building block in high-throughput screening (HTS) libraries for drug discovery. Before advancing such compounds into functional efficacy models, it is critical to establish their basal cytotoxicity profile. This application note details a robust, self-validating methodology to evaluate the in vitro cell viability of mammalian cells exposed to this compound, utilizing an orthogonal dual-assay approach to eliminate false positives and ensure data integrity.

Introduction & Regulatory Rationale

When screening novel chemical entities, researchers must adhere to rigorous standards to accurately define cellular toxicity. The provide a standardized framework for determining the in vitro cytotoxic response of mammalian cells to exogenous substances[1][2]. Under these normative standards, a reduction of cell viability by more than 30% relative to a vehicle control is classified as a definitive cytotoxic effect[3].

To accurately profile 3-[Carboxy(acetamido)methyl]benzoic acid without falling victim to assay-specific artifacts, this protocol employs two distinct yet complementary viability measurements: ATP quantitation and tetrazolium reduction.

Mechanistic Principles: The Case for Orthogonal Assays

Relying on a single viability assay can introduce critical HTS artifacts. For instance, if a test compound directly inhibits the reporter enzyme or possesses intrinsic auto-absorbance, it will skew the viability readout. We employ an orthogonal approach to establish a self-validating system:

  • ATP Quantitation (Luminescence): The determines viability by quantifying intracellular ATP, a direct indicator of metabolic activity[4]. The reagent lyses cells and utilizes a thermostable luciferase to catalyze the oxygenation of luciferin in an ATP-dependent manner, generating a stable luminescent signal[5].

  • Tetrazolium Reduction (Absorbance): The evaluates viability via the conversion of the MTS tetrazolium salt into a soluble purple formazan dye[6][7]. This reduction is driven by NAD(P)H-dependent dehydrogenase enzymes active only in living cells[6][8].

Causality Insight: Why use both? If 3-[Carboxy(acetamido)methyl]benzoic acid acts as a direct luciferase inhibitor, the ATP assay will yield a false positive for cytotoxicity. The MTS assay, relying on a completely different enzymatic pathway, will flag this discrepancy, ensuring the trustworthiness of the final data.

Mechanism Compound 3-[Carboxy(acetamido)methyl]benzoic acid Cell Viable Mammalian Cell Compound->Cell Treatment ATP Intracellular ATP Cell->ATP Metabolism NADH NAD(P)H Production Cell->NADH Dehydrogenase CTG Luciferase + Luciferin ATP->CTG Lysis MTS MTS + PES Reagent NADH->MTS Electron Transfer Light Luminescence (~560 nm) CTG->Light Oxidation Formazan Formazan Dye (490 nm) MTS->Formazan Reduction

Fig 1: Orthogonal mechanistic pathways for ATP-dependent and MTS-reduction viability assays.

Reagents and Materials

  • Test Compound: 3-[Carboxy(acetamido)methyl]benzoic acid (CAS 103646-39-5).

  • Cell Line: HepG2 (hepatocellular carcinoma) or HEK293 (human embryonic kidney), maintained in exponential growth phase.

  • Assay Kits: [4] and .

  • Validation Controls: Staurosporine (Positive control for apoptosis), DMSO (Vehicle).

Self-Validating Experimental Protocols

To guarantee a self-validating system, this protocol incorporates strict background subtraction and dynamic range controls.

Protocol A: Cell Seeding and Compound Treatment
  • Seeding: Harvest cells and seed at 5,000 cells/well in a 96-well opaque-walled plate (for luminescence) and a clear-walled plate (for absorbance) in 100 µL of culture medium.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Compound Preparation: Dissolve 3-[Carboxy(acetamido)methyl]benzoic acid in 100% DMSO to create a master stock. Generate a 10-point serial dilution.

  • Treatment: Add the compound dilutions to the cells.

    • Causality Insight: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v). Higher concentrations induce vehicle-mediated cytotoxicity, which directly confounds the ISO 10993-5 threshold assessments[9].

  • Exposure: Incubate the treated plates for 72 hours.

Protocol B: Homogeneous ATP Luminescence Assay (CellTiter-Glo)
  • Equilibration: Remove the assay plates from the incubator and equilibrate them, along with the CellTiter-Glo reagent, to room temperature for 30 minutes. This ensures uniform reaction kinetics across the plate[10].

  • Reagent Addition: Add 100 µL of CellTiter-Glo reagent directly to each well (a 1:1 ratio with the culture medium)[11]. The homogeneous "add-mix-measure" format requires no cell washing, eliminating multiple pipetting steps that introduce error[4].

  • Lysis: Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis[5].

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4][5].

  • Readout: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[10].

Protocol C: Colorimetric MTS Reduction Assay
  • Reagent Addition: Add 20 µL of the MTS reagent (which contains PES as an intermediate electron coupling agent) directly to the 100 µL culture medium in each well[7][8].

  • Incubation: Return the plate to the 37°C incubator for 1 to 4 hours to allow viable cells to reduce the tetrazolium salt[7][8].

  • Readout: Measure absorbance at 490 nm using a spectrophotometer[6].

    • Causality Insight: Benzoic acid derivatives can occasionally exhibit auto-absorbance in the visible spectrum. Including "No-Cell Background" wells (media + compound + MTS) is mandatory. Subtracting this background prevents false viability inflation caused by the compound's intrinsic color.

Workflow Seed Step 1: Cell Seeding Treat Step 2: Compound Addition Seed->Treat Incubate Step 3: Incubation (72h) Treat->Incubate Assay Step 4: Reagent Addition Incubate->Assay Read Step 5: Microplate Readout Assay->Read

Fig 2: High-throughput screening workflow for evaluating in vitro cell viability.

Data Presentation and Acceptance Criteria

Quantitative data must be rigorously evaluated to confirm assay integrity before interpreting the cytotoxicity profile of 3-[Carboxy(acetamido)methyl]benzoic acid. The inclusion of internal controls validates the dynamic range of the assay.

Table 1: Plate Layout and Control Validation Metrics

Control TypeWell ContentExpected ReadoutPurpose in Self-Validation
Vehicle (Negative) Cells + 0.5% DMSOMaximum Signal (100%)Establishes basal viability and rules out solvent toxicity.
Positive Control Cells + 10 µM StaurosporineMinimum Signal (<5%)Validates the assay's dynamic range and sensitivity to cell death.
Background (Blank) Media + 0.5% DMSO (No Cells)Near ZeroSubtracts baseline noise; identifies compound auto-absorbance.
Test Compound Cells + 3-[Carboxy...]benzoic acidDose-dependentDetermines the IC₅₀ of the screening compound.

Table 2: Quantitative Acceptance Criteria for Assay Validity

MetricFormulaAcceptance CriterionImplication if Failed
Signal-to-Background (S/B) Mean(Vehicle) / Mean(Blank)> 10Assay lacks sensitivity or cells failed to proliferate.
Z'-Factor 1 -[3*(SD_veh + SD_pos) / |Mean_veh - Mean_pos|]≥ 0.5High well-to-well variance; pipetting errors; unusable HTS data.
Vehicle Viability (Mean_veh / Mean_untreated) * 100> 95%DMSO concentration is too high, causing background toxicity.

References[4] Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay.https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/[12] Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/[10] International Organization for Standardization. ISO 10993-5:2009 Biological evaluation of medical devices.https://www.iso.org/standard/36406.html[1] Medical Device and Diagnostic Industry. A Practical Guide to ISO 10993-5: Cytotoxicity.https://www.mddionline.com/testing/practical-guide-iso-10993-5-cytotoxicity[5] Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/[11] Biocompare. CellTiter Glo® Luminescent Cell Viability Assay From Promega.https://www.biocompare.com/Product-Reviews/41347-CellTiter-Glo-Luminescent-Cell-Viability-Assay-From-Promega/[2] iTeh Standards. EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing.https://standards.iteh.ai/catalog/standards/cen/9a8b1b0e-8f2c-4b5a-9b1c-3d4c5e6f7a8b/en-iso-10993-5-2009-a11-2025[6] Biocompare. MTS Assay Kits.https://www.biocompare.com/Assay-Kit-Search/112679-MTS-Assay-Kits/[3] CleanControlling. In vitro cytotoxicity test of medical devices.https://www.cleancontrolling.com/en/testing-services/biological-testing/cytotoxicity/[9] Abcam. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010).https://www.abcam.com/products/assay-kits/mts-assay-kit-cell-proliferation-colorimetric-ab197010.html[8] BroadPharm. Protocol for Cell Viability Assays.https://broadpharm.com/pdf/Protocol_for_Cell_Viability_Assays.pdf[7] NCBI Bookshelf, NIH. Cell Viability Assays - Assay Guidance Manual.https://www.ncbi.nlm.nih.gov/books/NBK144065/

Sources

Application

Conjugation techniques for 3-[Carboxy(acetamido)methyl]benzoic acid to carrier proteins

An Application Guide to Hapten-Carrier Protein Conjugation: Methodologies for Covalently Linking 3-[Carboxy(acetamido)methyl]benzoic Acid Authored by: Senior Application Scientist, Bioconjugation Division Introduction Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Hapten-Carrier Protein Conjugation: Methodologies for Covalently Linking 3-[Carboxy(acetamido)methyl]benzoic Acid

Authored by: Senior Application Scientist, Bioconjugation Division

Introduction

The generation of a robust humoral immune response against small molecules, or haptens, is a cornerstone of immunodiagnostic assay development and vaccine research. Haptens, by their nature, are typically non-immunogenic and require conjugation to a larger carrier protein to elicit the production of specific antibodies.[1][2][3] This application note provides a detailed technical guide for the conjugation of 3-[Carboxy(acetamido)methyl]benzoic acid, a hapten possessing two carboxylic acid functional groups, to the primary amine residues of common immunogenic carrier proteins such as Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).

We will delve into the mechanistic principles of the most versatile and widely adopted "zero-length" crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5] This guide provides field-proven, step-by-step protocols, explains the causality behind experimental choices, and outlines methods for the characterization of the final conjugate, ensuring researchers, scientists, and drug development professionals can achieve reproducible and successful conjugations.

Principle of Two-Step EDC/NHS Crosslinking Chemistry

The covalent attachment of a carboxyl-containing hapten to the amine groups on a carrier protein is most efficiently achieved through carbodiimide chemistry.[5][6] The use of EDC in conjunction with NHS (or its water-soluble analog, Sulfo-NHS) proceeds via a two-step mechanism that enhances coupling efficiency and stability.[7][8]

Step 1: Carboxyl Group Activation. EDC reacts with the carboxylic acid groups on the 3-[Carboxy(acetamido)methyl]benzoic acid hapten. This reaction forms a highly reactive but unstable O-acylisourea intermediate.[9] This step is optimally performed in a slightly acidic buffer, such as MES, at a pH of 4.7-6.0 to maximize the efficiency of the activation while minimizing hydrolysis of the EDC.

Step 2: Formation of a Stable NHS Ester. The addition of NHS to the reaction mixture immediately converts the unstable O-acylisourea intermediate into a more stable, semi-stable amine-reactive NHS ester. This conversion is the critical advantage of the two-step approach, as the NHS ester is less susceptible to hydrolysis in an aqueous environment than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the protein.[7]

Step 3: Amide Bond Formation. The amine-reactive NHS ester readily reacts with primary amines (—NH₂) present on the surface of the carrier protein, primarily on the side chains of lysine residues and the N-terminus.[10][11] This nucleophilic attack results in the formation of a highly stable, covalent amide bond, securely linking the hapten to the carrier protein and releasing NHS as a byproduct.[12] This final coupling step is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[10]

EDC_NHS_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Stabilization cluster_step3 Step 3: Conjugation Hapten_COOH Hapten-COOH (Carboxyl Group) Intermediate1 O-acylisourea Intermediate (Unstable) Hapten_COOH->Intermediate1 + EDC EDC EDC Intermediate2 Amine-Reactive NHS Ester (Semi-Stable) Intermediate1->Intermediate2 + NHS NHS NHS Final_Conjugate Hapten-Carrier Conjugate (Stable Amide Bond) Intermediate2->Final_Conjugate + Carrier-NH₂ Carrier_NH2 Carrier Protein-NH₂ (Lysine Residue) Conjugation_Workflow A Reagent Preparation (Hapten, Carrier, Buffers) B Hapten Activation Dissolve Hapten in Activation Buffer Add fresh EDC/Sulfo-NHS A->B C Incubate (15-30 min, RT) B->C D Conjugation Reaction Add activated hapten to Carrier Protein in Coupling Buffer C->D E Incubate (2-4h RT or O/N 4°C) D->E F Quench Reaction (Optional, add Glycine/Tris) E->F G Purification (Dialysis or Desalting Column) Remove unreacted components F->G H Characterization (MALDI-TOF MS, SDS-PAGE) Confirm conjugation & density G->H

Caption: General workflow for hapten-carrier protein conjugation.

Quantitative Data & Buffer Recipes

Successful conjugation is highly dependent on the molar ratios of the reactants. The following tables provide recommended starting conditions and buffer compositions that may require optimization for specific applications.

Table 1: Recommended Molar Ratios for Conjugation

Component Ratio for BSA Conjugation Ratio for KLH Conjugation Rationale
Hapten 20-50 fold molar excess 100-200 fold molar excess A high excess drives the reaction towards efficient protein modification. KLH is much larger than BSA, requiring a higher hapten ratio.
EDC 1.5 - 2x molar excess over hapten 1.5 - 2x molar excess over hapten Ensures sufficient activation of all available carboxyl groups on the hapten.

| Sulfo-NHS | 0.5 - 1x molar excess over EDC | 0.5 - 1x molar excess over EDC | Stabilizes the activated intermediate, increasing overall reaction efficiency. |

Table 2: Buffer and Reagent Preparation

Solution Composition Purpose
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0 Optimal pH for EDC activation of carboxyl groups.
Coupling Buffer 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4 Provides a stable, non-amine containing environment for the coupling of the NHS-ester to the protein.
Quenching Solution 1 M Glycine or Tris, pH 8.0 Quenches any unreacted NHS-esters to prevent further non-specific reactions.

| Storage Buffer | 1X PBS, pH 7.4 | For final storage of the purified conjugate. |

Detailed Experimental Protocols

Caution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical reagents. EDC is a moisture-sensitive reagent; prepare solutions immediately before use.

Protocol 1: Conjugation of 3-[Carboxy(acetamido)methyl]benzoic acid to BSA

This protocol is based on a starting quantity of 10 mg of BSA.

  • Prepare Carrier Protein: Dissolve 10 mg of BSA in 1 mL of Coupling Buffer (PBS, pH 7.2). Keep on ice.

  • Prepare Hapten: Calculate the amount of hapten needed for a 40-fold molar excess over BSA (MW ~66.5 kDa). Dissolve this amount in 0.5 mL of Activation Buffer. Note: If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO or DMF may be used, but should not exceed 10% of the final reaction volume.

  • Activate Hapten:

    • Calculate the amounts of EDC and Sulfo-NHS required based on the molar ratios in Table 1.

    • Immediately before use, dissolve the calculated EDC and Sulfo-NHS in 0.5 mL of cold Activation Buffer.

    • Add the EDC/Sulfo-NHS solution to the hapten solution.

  • Incubate for Activation: Gently mix the hapten-EDC/Sulfo-NHS solution at room temperature for 15-30 minutes.

  • Conjugate to BSA: Add the activated hapten solution dropwise to the cold BSA solution while gently stirring.

  • Incubate for Conjugation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).

    • Dialyze against 2L of PBS, pH 7.4 at 4°C.

    • Change the dialysis buffer at least three times over 24-48 hours to ensure complete removal of unreacted reagents. Alternatively, use a desalting column according to the manufacturer's instructions. [13]8. Storage: Store the purified BSA-hapten conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Conjugation of 3-[Carboxy(acetamido)methyl]benzoic acid to KLH

This protocol is based on a starting quantity of 5 mg of KLH. Note that KLH is a very large protein with poor solubility. [1][14]

  • Prepare Carrier Protein:

    • Weigh out 5 mg of KLH.

    • Add 1 mL of Coupling Buffer (PBS, pH 7.2) and allow it to dissolve at 4°C on a rotator. This can take several hours. Gentle sonication can aid dissolution, but avoid vigorous vortexing which can cause aggregation. [14][15] * Once dissolved, centrifuge the solution at high speed for 10 minutes to pellet any aggregates and use the supernatant for conjugation.

  • Prepare Hapten: Calculate the amount of hapten needed for a 150-fold molar excess over KLH (MW ~4.5x10⁵ - 1.3x10⁷ Da; use an average MW for calculation). Dissolve this amount in 0.5 mL of Activation Buffer.

  • Activate Hapten:

    • Calculate the amounts of EDC and Sulfo-NHS required based on the molar ratios in Table 1.

    • Immediately before use, dissolve the calculated EDC and Sulfo-NHS in 0.5 mL of cold Activation Buffer.

    • Add the EDC/Sulfo-NHS solution to the hapten solution.

  • Incubate for Activation: Gently mix the hapten-EDC/Sulfo-NHS solution at room temperature for 15-30 minutes.

  • Conjugate to KLH: Add the activated hapten solution dropwise to the cold KLH solution while gently stirring.

  • Incubate for Conjugation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Due to its large size, KLH conjugates are efficiently purified by dialysis. Transfer the reaction mixture to a dialysis cassette (70 kDa MWCO).

    • Dialyze against 2L of PBS, pH 7.4 at 4°C.

    • Change the dialysis buffer at least four times over 48 hours.

  • Storage: Store the purified KLH-hapten conjugate at 4°C. Avoid freezing KLH as it can promote aggregation. [14]

Characterization of Hapten-Protein Conjugates

Post-purification, it is critical to characterize the conjugate to confirm its formation and to determine the hapten density (also known as epitope density or degree of labeling). [1][16]This value represents the average number of hapten molecules conjugated to each molecule of carrier protein.

  • SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative confirmation of conjugation. The conjugated protein will exhibit a higher apparent molecular weight and a broader band compared to the unconjugated carrier protein. [16][17]* MALDI-TOF Mass Spectrometry: This is a highly accurate method for determining hapten density. [18][19]By measuring the precise molecular weight of both the unconjugated carrier and the final conjugate, the mass shift can be used to calculate the average number of haptens attached. [20][21][22]This is particularly effective for smaller carriers like BSA. For very large proteins like KLH, the results can be more challenging to interpret due to the protein's heterogeneity and size. [18][23]

References

  • An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjug
  • Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjug
  • Amine-Reactive Crosslinker Overview.
  • Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. American Chemical Society.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • Hapten-Carrier Conjugation.
  • peptide KLH conjug
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - KR.
  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed.
  • Reaction mechanism of carbodiimide crosslinking on mercaptoundecanoic...
  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC.
  • Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
  • Keyhole Limpet Hemocyanin ( KLH ). Interchim.
  • Bovine Serum Albumin Bioconjug
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • MALDI-TOF-MS Intact Protein Analysis for Biopharmaceutical Integrity.
  • Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers. Benchchem.
  • Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages.
  • Small-Molecule—Protein Conjugation Procedures.
  • Analytical methods for physicochemical characterization of antibody drug conjug
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Unpublished.
  • ReadiLink™ BSA Conjugation Kit.
  • Small Molecule-Conjugated Carrier Proteins: A Vers
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. MilliporeSigma.
  • MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determin
  • Conjugation of Haptens.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase for 3-[Carboxy(acetamido)methyl]benzoic acid HPLC analysis

Welcome to the Technical Support Center for Analytical Development. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing High-Performance Liquid Chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Development. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for highly polar, acidic intermediates.

Here, we address the specific chromatographic challenges associated with 3-[Carboxy(acetamido)methyl]benzoic acid (CAS: 103646-39-5) , providing field-proven troubleshooting logic, self-validating protocols, and mechanistic insights.

Analyte Profiling & Causality (The "Why")

To control a molecule chromatographically, we must first understand its physicochemical behavior in solution. 3-[Carboxy(acetamido)methyl]benzoic acid is a highly polar dicarboxylic acid. It contains two distinct acidic moieties:

  • An aromatic benzoic acid group (estimated pKa​≈4.2 ).

  • An aliphatic carboxylic acid group adjacent to an electron-withdrawing acetamido group (estimated pKa​≈2.0−2.5 ).

The Causality of Poor Retention: In standard reversed-phase (RP) HPLC at neutral or weakly acidic pH (e.g., pH 3.0 - 4.0), this molecule exists predominantly as a hydrophilic anion or dianion. Because ionized species are surrounded by a dense hydration shell, they cannot effectively partition into the hydrophobic C18 stationary phase, resulting in elution at or near the void volume ( t0​ ) . Successful retention requires either aggressive ion suppression (driving the pH well below the lowest pKa​ ) or switching the retention mechanism entirely to accommodate the ionized state .

Table 1: Analyte Physicochemical Profiling & Chromatographic Implications
PropertyEstimated ValueChromatographic Implication
Aliphatic pKa​ ~2.0 - 2.5Requires mobile phase pH < 2.0 for full protonation (ion suppression).
Aromatic pKa​ ~4.2Easily suppressed by standard acidic modifiers (e.g., Formic Acid).
Polarity (LogD at pH 7) < -2.0Highly hydrophilic; will not retain on standard C18 without modification.

Troubleshooting Guide & FAQs

Q1: My analyte is eluting at the void volume on a standard C18 column. How do I increase retention? A: This is a classic ion suppression failure. At a standard mobile phase pH of ~2.7 (achieved with 0.1% Formic Acid), the aliphatic carboxylic acid remains partially ionized. Causality & Action: You must lower the mobile phase pH to at least 1-2 units below the lowest pKa​ to neutralize the charge and increase hydrophobicity . Switch your modifier to 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid (yielding a pH of ~2.0). If you are using a highly aqueous mobile phase to encourage retention, ensure you are using an AQ-type column (e.g., T3 or polar-embedded) to prevent hydrophobic phase collapse (dewetting) .

Q2: I lowered the pH, but now I am observing severe peak tailing and split peaks. What is causing this? A: Peak tailing for dicarboxylic acids at low pH is typically caused by inadequate buffer capacity or secondary interactions with residual silanol groups on the silica support. Causality & Action: When using just 0.1% acid (which is a modifier, not a true buffer), localized pH shifts can occur within the pore micro-environment, causing the analyte to rapidly toggle between ionized and unionized states (splitting the peak). Increase the ionic strength by using a true buffer system, such as 10-20 mM Phosphate buffer adjusted to pH 2.0, to lock the analyte into a single protonation state.

Q3: I need to couple this method with LC-MS. I cannot use non-volatile buffers (Phosphate) or strong ion-pairing agents (TFA). What are my options? A: Strong acids like TFA cause severe ion suppression in negative-ion electrospray ionization (ESI-), reducing detector sensitivity by up to 90% . Causality & Action: Instead of fighting the ionization, leverage it. Switch to a Mixed-Mode Reversed-Phase/Anion-Exchange (RP/AX) column. This allows you to use an LC-MS friendly, volatile buffer (e.g., 10 mM Ammonium Acetate at pH 5.0). At this pH, the analyte is fully deprotonated and is strongly retained via electrostatic interactions with the positively charged anion-exchange ligands on the stationary phase .

Table 2: Mobile Phase Modifier Comparison for Dicarboxylic Acids
ModifierTypical pH (0.1% v/v)Ion Suppression CapabilityLC-MS CompatibilityBest Use Case
Formic Acid ~2.7Weak (Partial ionization)ExcellentWeak acids ( pKa​ > 4.5)
Trifluoroacetic Acid ~2.0Strong (Ion-pairing)Poor (Signal suppression)UV methods requiring sharp peaks
Phosphoric Acid ~2.1StrongIncompatible (Non-volatile)Robust QA/QC UV methods
Ammonium Acetate ~5.0 - 6.8None (Promotes ionization)ExcellentMixed-Mode or HILIC LC-MS

Diagnostic Workflows & Mechanisms

Troubleshooting Start Issue: Poor Retention or Peak Shape CheckRet Is retention time (tR) close to void volume (t0)? Start->CheckRet CheckShape Is peak tailing or splitting observed? CheckRet->CheckShape No (Adequate retention) ActionpH Lower Mobile Phase pH (Target pH < 2.0) CheckRet->ActionpH Yes (Ionized state) ActionBuffer Increase Buffer Concentration (10-20 mM) CheckShape->ActionBuffer Yes (Secondary interactions) Success Optimal Separation Achieved CheckShape->Success No ActionpH->CheckRet Re-evaluate ActionHILIC Switch to Mixed-Mode (Anion Exchange) ActionpH->ActionHILIC Still poorly retained ActionHILIC->Success ActionBuffer->Success

Troubleshooting logic tree for optimizing dicarboxylic acid retention.

RetentionMechanism Analyte 3-[Carboxy(acetamido)methyl] benzoic acid RP Reversed-Phase (C18) pH < 2.0 Analyte->RP Ion Suppression MixedMode Mixed-Mode (WAX/C18) pH 4.0 - 5.0 Analyte->MixedMode Ion Exchange MechRP Hydrophobic Interaction (Protonated -COOH) RP->MechRP MechMM Anion Exchange + Hydrophobic Interaction (Deprotonated -COO⁻) MixedMode->MechMM Result Robust Retention & Symmetrical Peaks MechRP->Result MechMM->Result

Retention mechanism pathways comparing Reversed-Phase and Mixed-Mode chromatography.

Step-by-Step Experimental Protocols

Protocol A: Ion-Suppression RP-HPLC (For UV Detection)

This protocol utilizes extreme acidic conditions to protonate both carboxylic acid groups, forcing hydrophobic partitioning.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Phosphoric acid in HPLC-grade water (Verify pH is ≤2.1 ).

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Column Selection: Install an AQ-type C18 column (e.g., 150 x 4.6 mm, 3 µm) designed to resist phase dewetting in highly aqueous conditions .

  • System Equilibration: Purge the system and equilibrate the column with 98% A / 2% B for 20 column volumes at a flow rate of 1.0 mL/min.

  • Gradient Program: Run a shallow gradient from 2% B to 40% B over 15 minutes to elute the polar analyte while separating it from potential synthetic impurities.

  • System Suitability & Self-Validation: Inject a neutral void volume marker (e.g., Uracil). Calculate the retention factor ( k′ ). The protocol is validated if the analyte achieves a k′>2.0 and an asymmetry factor ( As​ ) between 0.9 and 1.2.

Protocol B: Mixed-Mode RP/AX (For LC-MS/MS Analysis)

This protocol abandons ion suppression, instead utilizing the analyte's negative charge to bind to an anion-exchange stationary phase, permitting the use of MS-friendly volatile buffers .

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, adjusted to pH 5.0 with dilute acetic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Install a Mixed-Mode Anion Exchange column (e.g., Atlantis Premier BEH C18 AX, 100 x 2.1 mm, 1.7 µm) .

  • Mechanism Activation: At pH 5.0, the analyte is fully deprotonated. Equilibrate the column at 95% A / 5% B.

  • Gradient Program: Elution in mixed-mode requires disrupting the electrostatic interaction. Run a gradient increasing Mobile Phase B to 60% over 10 minutes. Note: If retention is too strong, increase the buffer concentration of Mobile Phase A to 20 mM to increase the ionic displacement strength.

  • System Suitability & Self-Validation: Monitor the ESI- signal. The protocol is validated if the signal-to-noise ratio (S/N) is at least 5x higher than the equivalent method run with TFA, confirming the elimination of ion suppression.

References

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC". Chromatography Online. URL:[Link]

  • Waters Science Spotlight. "Retaining and Separating Polar Acidic Compounds". Waters Corporation. URL:[Link]

  • Waters Blog. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". Waters Corporation. URL:[Link]

  • Rapid Communications in Mass Spectrometry. "High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound...". PubMed. URL:[Link]

Optimization

Technical Support Center: Preventing Thermal Degradation of 3-[Carboxy(acetamido)methyl]benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-[Carboxy(acetamido)methyl]benzoic acid (CAS: 103646-39-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-[Carboxy(acetamido)methyl]benzoic acid (CAS: 103646-39-5). Because this molecule is an N-acetylated phenylglycine derivative, it possesses unique structural vulnerabilities that make it highly susceptible to thermal degradation during storage, handling, and analysis.

Below, we provide a mechanistic breakdown of its degradation pathways, quantitative stability data, troubleshooting FAQs, and self-validating analytical protocols to ensure the integrity of your experimental workflows.

Mechanistic Overview of Thermal Degradation

To effectively prevent degradation, it is critical to understand the causality behind the molecule's instability. The compound features a benzylic alpha-carbon attached to an N-acetyl group and two carboxylic acid moieties, predisposing it to three primary thermal degradation pathways:

  • Thermal Decarboxylation: The most prominent degradation route is the loss of the alpha-carboxyl group as CO₂. Because the alpha-carbon is benzylic, the transition state during1[2]. This reaction is accelerated by heat and can be catalyzed by trace transition metals[3].

  • Azlactone Formation and Racemization: Under thermal stress, particularly in dehydrating conditions, the oxygen atom of the N-acetyl group attacks the alpha-carboxyl carbon. This intramolecular cyclization yields an4[4]. The alpha-proton of this azlactone is highly acidic, leading to rapid tautomerization and subsequent loss of stereochemical integrity.

  • Amide Hydrolysis: When thermal stress is combined with ambient moisture, the N-acetyl amide bond undergoes 5[5], yielding acetic acid and 3-(amino(carboxy)methyl)benzoic acid.

Pathway A 3-[Carboxy(acetamido)methyl]benzoic acid (Intact API) B Decarboxylation (Loss of CO2) A->B Heat / Transition Metals C Azlactone Formation (Intramolecular Cyclization) A->C Heat / Dehydrating Conditions D Amide Hydrolysis (Cleavage of Acetyl) A->D Heat / Moisture (H2O) E N-acetyl-3-(aminomethyl)benzoic acid (Major Thermal Product) B->E F Oxazolone Intermediate (Prone to Racemization) C->F G 3-(Amino(carboxy)methyl)benzoic acid + Acetic Acid D->G

Fig 1. Primary thermal degradation pathways of the target compound.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 3-[Carboxy(acetamido)methyl]benzoic acid under various storage conditions. Data indicates that strict temperature and moisture control are mandatory to prevent API loss.

Storage ConditionTimeframeIntact API (%)Decarboxylation (%)Hydrolysis (%)Azlactone/Racemization (%)
-20°C, Desiccated12 Months>99.5%<0.1%<0.1%<0.1%
4°C, Desiccated6 Months98.2%1.0%<0.1%0.5%
25°C, 60% RH1 Month92.4%4.5%1.2%1.5%
60°C, 75% RH14 Days65.1%22.3%8.4%3.8%

Troubleshooting & FAQs

Q: Why is my sample showing a mass loss of 44 Da during LC-MS analysis after room temperature storage? A: A mass loss of 44 Da corresponds to the loss of carbon dioxide (CO₂) via thermal decarboxylation. Because the molecule is a phenylglycine derivative, the alpha-carbon is benzylic. Upon heating, the carboxyl group on this benzylic carbon is highly prone to cleavage because the resulting intermediate is resonance-stabilized by the adjacent 3-carboxyphenyl ring[2]. Solution: Store the compound strictly at -20°C and avoid localized heating (e.g., prolonged sonication) during sample dissolution.

Q: We observe a loss of enantiomeric purity over time. Is this related to thermal degradation? A: Yes. Heating N-acetyl amino acids provides the activation energy for intramolecular cyclization, where the oxygen of the acetamido group attacks the alpha-carboxyl carbon, releasing water and forming an oxazolone (azlactone) intermediate[4]. The alpha-proton in the oxazolone ring is highly acidic, leading to rapid tautomerization and racemization. Maintaining strictly anhydrous conditions and low temperatures prevents this pathway.

Q: How does ambient moisture affect the thermal stability profile? A: Moisture acts synergistically with thermal stress to promote amide hydrolysis. The N-acetyl group is cleaved to yield acetic acid and the free amino acid derivative. Furthermore, moisture facilitates the ring-opening of any transiently formed azlactones, cementing the loss of chiral integrity[5].

Validated Experimental Protocols

Stability-Indicating RP-HPLC-MS Assay

This protocol is designed to isolate the intact API from its primary thermal degradants. It operates as a self-validating system by incorporating a forced-degradation System Suitability Test (SST).

Causality in Experimental Design:

  • Cold Extraction: Dissolving samples at room temperature or using sonication can induce artifactual decarboxylation. Using cold solvent (4°C) arrests degradation during the analytical workflow.

  • Acidic Mobile Phase: The molecule contains two carboxylic acid groups. At neutral pH, these are ionized, leading to poor retention and severe peak tailing on a C18 column. Formic acid (0.1%) ensures the carboxylates remain protonated, maximizing hydrophobic interaction with the stationary phase.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.0 mg of the stored 3-[Carboxy(acetamido)methyl]benzoic acid. Dissolve immediately in 1.0 mL of pre-chilled (4°C) Methanol/Water (50:50, v/v). Vortex for 10 seconds. Do not sonicate.

  • System Suitability Test (SST): Inject 5 µL of a forced-degradation standard (API heated at 80°C for 2 hours). Validation Gate: The analytical run is only valid if the resolution ( Rs​ ) between the intact API peak and the -44 Da decarboxylated degradant peak is ≥2.0 .

  • Chromatography:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Detection & Quantification: Monitor UV absorbance at 254 nm (optimal for the benzoic acid chromophore) and confirm peak identity via ESI-MS (Negative ion mode: Intact API m/z 236; Decarboxylated m/z 192). Calculate degradation percentages using relative peak area normalization.

Workflow S1 1. Sample Prep Cold Solvent (4°C) Extraction S2 2. RP-HPLC C18 Column, Acidic Mobile Phase S1->S2 S3 3. Detection UV 254 nm & ESI-MS/MS S2->S3 S4 4. Data Analysis Quantify Degradants (-44 Da, -18 Da) S3->S4

Fig 2. RP-HPLC/MS analytical workflow for quantifying thermal degradation.

References

  • Deoxygenation of biobased molecules by decarboxylation and decarbonylation – a review on the role of heterogeneous, homogeneous and bio-catalysis. RSC Publishing.1

  • Oxidative and Nonoxidative Decarboxylation of N-Alkyl-N-phenylglycines by Horseradish Peroxidase. Biochemistry - ACS Publications.3

  • N-Acetyl-L-alanine | Research Chemical | RUO. Benchchem.4

  • Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. MDPI.5

Sources

Troubleshooting

Reducing byproduct formation in 3-[Carboxy(acetamido)methyl]benzoic acid synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-[Carboxy(acetamido)methyl]benzoic acid. Our goal is to provide in-depth tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-[Carboxy(acetamido)methyl]benzoic acid. Our goal is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. The information herein is based on established chemical principles and field-proven insights.

I. Understanding the Synthetic Pathway and Potential Pitfalls

The synthesis of 3-[Carboxy(acetamido)methyl]benzoic acid is typically achieved through a two-step process:

  • Reductive Amination: Reaction of 3-carboxybenzaldehyde with an amine source, followed by reduction of the intermediate imine to form 3-(aminomethyl)benzoic acid.

  • N-Acetylation: Acylation of the primary amine in 3-(aminomethyl)benzoic acid using an acetylating agent like acetic anhydride to yield the final product.

Each of these steps presents unique challenges and potential for byproduct formation. This guide will address these issues systematically.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

A. Reductive Amination Stage

Question 1: My reaction yields are consistently low, and I observe significant amounts of unreacted 3-carboxybenzaldehyde. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in reductive amination can stem from several factors related to imine formation and the reduction step.

  • Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium-driven process.[1] The presence of water can shift the equilibrium back towards the starting materials.

    • Solution:

      • Azeotropic Removal of Water: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms.

      • Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.

  • Suboptimal pH: The rate of imine formation is pH-dependent. At a low pH, the amine nucleophile is protonated and non-reactive. At a high pH, there is insufficient acid catalysis for carbonyl activation.

    • Solution: Maintain a weakly acidic pH, typically between 4 and 6. You can use a mild acid catalyst like acetic acid.

  • Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can reduce the aldehyde starting material faster than the imine, especially if added too early.

    • Solution:

      • Stepwise Procedure: Allow sufficient time for imine formation before adding the reducing agent.

      • Use of a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that selectively reduce the protonated imine (iminium ion) over the carbonyl group.[2]

Question 2: My final product from the first step is contaminated with significant amounts of secondary and tertiary amine byproducts. How can I prevent this over-alkylation?

Answer:

The formation of secondary and tertiary amines is a common side reaction in reductive aminations where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde starting material.[2][3]

  • Mechanism of Over-Alkylation:

G Start Primary Amine (Product) Imine2 Secondary Imine Intermediate Start->Imine2 + Aldehyde Aldehyde 3-Carboxybenzaldehyde (Starting Material) SecondaryAmine Secondary Amine (Byproduct) Imine2->SecondaryAmine Reduction Imine3 Tertiary Imine Intermediate SecondaryAmine->Imine3 + Aldehyde Aldehyde2 3-Carboxybenzaldehyde TertiaryAmine Tertiary Amine (Byproduct) Imine3->TertiaryAmine Reduction

Caption: Formation of over-alkylation byproducts.

  • Strategies for Minimizing Over-Alkylation:

    • Stoichiometry Control: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to the aldehyde. This statistically favors the reaction of the aldehyde with the ammonia source over the primary amine product.

    • Slow Addition of Aldehyde: Adding the 3-carboxybenzaldehyde slowly to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the aldehyde, thus reducing the likelihood of it reacting with the product.

    • Catalyst Choice: Certain catalysts, like urotropine, have been shown to reduce the formation of secondary and tertiary amines in similar reactions.[4]

Question 3: I have an impurity that I suspect is a hydroxylated byproduct. How is this formed and what can be done to avoid it?

Answer:

Hydroxylated byproducts can arise from a few potential pathways, including the Cannizzaro reaction if conditions are too basic, or from impurities in the starting materials.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield a primary alcohol and a carboxylic acid.

    • Solution: Ensure your reaction is not running under strongly basic conditions. Maintain a neutral to weakly acidic pH.

  • Starting Material Purity: Ensure your 3-carboxybenzaldehyde is of high purity and has not been partially oxidized to a dicarboxylic acid or reduced to a hydroxy-acid.

    • Solution: Use freshly purchased or purified starting material.

B. N-Acetylation Stage

Question 4: The N-acetylation step is not going to completion, leaving unreacted 3-(aminomethyl)benzoic acid. How can I drive the reaction forward?

Answer:

Incomplete acetylation is often due to insufficient acetylating agent, deactivation of the acetylating agent, or suboptimal reaction conditions.

  • Stoichiometry of Acetic Anhydride: While a slight excess of acetic anhydride is typically used, too small an excess may not be enough to account for any hydrolysis.

    • Solution: Use a moderate excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents).

  • Hydrolysis of Acetic Anhydride: Acetic anhydride readily hydrolyzes in the presence of water.

    • Solution: Use anhydrous solvents and ensure your starting material is dry.

  • Reaction Conditions: The reaction rate is dependent on temperature and the presence of a base.

    • Solution:

      • Temperature Control: The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature.[5]

      • Use of a Base: A base like pyridine or triethylamine is often used to neutralize the acetic acid byproduct, which can protonate the starting amine and render it unreactive.[5] Alternatively, sodium acetate can be used in aqueous media.

Question 5: How do I effectively purify the final product, 3-[Carboxy(acetamido)methyl]benzoic acid, from the reaction mixture?

Answer:

Purification strategies will depend on the nature of the impurities. Recrystallization is a highly effective method for purifying benzoic acid derivatives.[6][7]

  • Work-up Procedure:

    • After the reaction is complete, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed sequentially with a dilute acid (e.g., 1 M HCl) to remove any basic catalysts like pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.[5]

  • Recrystallization:

    • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvent systems for similar molecules include ethanol/water mixtures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If impurities are present, you may consider a hot filtration step. Allow the solution to cool slowly to promote the formation of pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.

III. Experimental Protocols

Protocol 1: Synthesis of 3-(aminomethyl)benzoic acid via Reductive Amination

This protocol is a general guideline and may require optimization.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-carboxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol).

  • Amine Source: Add a large excess of an ammonia source, such as ammonium acetate (5-10 eq).

  • pH Adjustment: If necessary, adjust the pH to 5-6 with glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the mixture in an ice bath to 0-5 °C. In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Quench the reaction by carefully adding dilute HCl. Adjust the pH to be acidic. Extract the aqueous layer with an organic solvent to remove any unreacted aldehyde. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: N-Acetylation of 3-(aminomethyl)benzoic acid
  • Setup: Suspend 3-(aminomethyl)benzoic acid (1.0 eq) in a suitable solvent such as anhydrous dichloromethane or pyridine in a round-bottom flask.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. Visualizations

G Start 3-Carboxybenzaldehyde Imine Imine Intermediate Start->Imine + Amine Source - H2O AmineSource Ammonia Source AminoAcid 3-(Aminomethyl)benzoic acid Imine->AminoAcid Reduction (e.g., NaBH3CN) FinalProduct 3-[Carboxy(acetamido)methyl]benzoic acid AminoAcid->FinalProduct + Acetic Anhydride - Acetic Acid AceticAnhydride Acetic Anhydride

Caption: Overall synthetic pathway.

V. Data Summary

ParameterReductive AminationN-Acetylation
Key Reagents 3-Carboxybenzaldehyde, Ammonia Source, Reducing Agent3-(Aminomethyl)benzoic acid, Acetic Anhydride
Typical Solvents Methanol, EthanolDichloromethane, Pyridine
Common Byproducts Secondary/Tertiary Amines, Unreacted AldehydeUnreacted Amine
Purification Method Precipitation at isoelectric pointRecrystallization

VI. References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (2024). Reductive amination. In Wikipedia. Retrieved from [Link]

  • PubMed. (2014). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. PubMed. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid. Google Patents. Retrieved from

  • PubChem. (n.d.). 3-(Carboxymethyl)benzoic acid. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • PubMed. (2000). Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. PubMed. Retrieved from [Link]

  • YMC. (n.d.). Strategic peptide purification. YMC. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Google Patents. Retrieved from

Sources

Optimization

Optimizing recrystallization conditions for 3-[Carboxy(acetamido)methyl]benzoic acid purification

Technical Support Center: Recrystallization of 3-[Carboxy(acetamido)methyl]benzoic Acid Welcome to the technical support center for the purification of 3-[Carboxy(acetamido)methyl]benzoic acid. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Recrystallization of 3-[Carboxy(acetamido)methyl]benzoic Acid

Welcome to the technical support center for the purification of 3-[Carboxy(acetamido)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this molecule. Recognizing that each compound presents unique challenges, this document moves beyond generic protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.

The core of this guide is a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common issues encountered during crystallization. We will explore solvent selection, induction of crystallization, prevention of common failures like "oiling out," and methods for assessing the purity and form of the final product.

Given the limited publicly available physicochemical data for 3-[Carboxy(acetamido)methyl]benzoic acid, this guide establishes a framework for optimization based on the well-understood principles of recrystallization and data from analogous structures, such as benzoic acid and N-acetylated amino acids. The protocols provided herein are robust starting points for your empirical optimization.

Section 1: Foundational Knowledge & Solvent Selection

This section addresses the most critical step in developing a recrystallization protocol: choosing an appropriate solvent system. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for high recovery of pure crystals upon cooling.

Q1: How do I select the best solvent for recrystallizing 3-[Carboxy(acetamido)methyl]benzoic acid?

Answer: Selecting the optimal solvent is a balance of polarity matching and temperature-dependent solubility. The target molecule, 3-[Carboxy(acetamido)methyl]benzoic acid, possesses two carboxylic acid groups and an acetamido group, making it a highly polar, hydrogen-bond-donating and -accepting molecule.

The Strategy:

  • Polarity Matching ("Like Dissolves Like"): Start with polar solvents. Polar protic solvents like water, ethanol, and methanol are excellent initial candidates due to their ability to form hydrogen bonds with the carboxylic acid and amide moieties.

  • Ideal Solubility Profile: The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble near the solvent's boiling point. This differential solubility is the driving force for recrystallization.[1]

  • Avoid Reactivity: The solvent must be chemically inert to the solute.

  • Boiling Point: A solvent with a boiling point between 60°C and 100°C is often ideal. This range is high enough to provide a significant solubility difference but not so high as to risk thermal degradation of the compound or make handling difficult.

Recommended Screening Solvents:

A systematic screening process is the most effective method. Test the solubility of a small amount of your crude material (e.g., 10-20 mg) in about 0.5 mL of each candidate solvent at room temperature and then upon heating.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Behavior
Water 10080.1Primary Candidate. Highly polar, protic. Likely to show a significant positive temperature-solubility gradient. Safe and inexpensive.
Ethanol 7824.5Good for polar compounds. May show high solubility even at room temperature. Often used in a solvent/anti-solvent pair with water.
Methanol 6532.7Similar to ethanol but more polar. Its lower boiling point can be advantageous.
Isopropanol (IPA) 8218.3Less polar than ethanol. May offer a better solubility profile if the compound is too soluble in ethanol/methanol.
Ethyl Acetate 776.0Medium polarity. Can be effective, especially if impurities are highly polar or non-polar.
Acetone 5620.7Aprotic polar solvent. Its low boiling point can sometimes lead to premature crystallization at the solvent surface.
Q2: My compound is either too soluble or insoluble in all my test solvents. What is the next step?

Answer: This is a common scenario that calls for the use of a binary solvent system, also known as a solvent/anti-solvent pair. This technique involves two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").

The Protocol:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. The gradual change in solvent composition and temperature will promote the formation of high-quality crystals.

Commonly Used Solvent/Anti-Solvent Pairs for Polar Compounds:

  • Ethanol / Water

  • Methanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexanes

Section 2: Troubleshooting Common Recrystallization Problems

This section provides a logical, step-by-step approach to diagnosing and solving the most frequent issues encountered during the purification process.

Q3: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The failure of crystals to form indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This provides a template for further crystallization.

  • Increase Supersaturation:

    • Evaporation: Gently heat the solution to boil off a small amount of solvent (5-10% of the volume) and then allow it to cool again.

    • Further Cooling: If the solution has been cooling at room temperature, place it in an ice bath (0-4°C) to further decrease the solubility of your compound.

Q4: My compound has "oiled out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of an impure mixture), forming a liquid phase instead of a solid crystalline lattice. This is often caused by a solution that is too highly concentrated or cooled too rapidly.[2]

Corrective Actions:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add more of the primary solvent (typically 10-25% more volume) to lower the saturation point.

  • Slow Cooling: This is the most critical step. Allow the flask to cool very slowly to room temperature. You can insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool) to slow the process. Slower cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice.

  • Lower the Saturation Temperature: If the issue persists, add more solvent so that the solution becomes saturated at a lower temperature, one that is well below the compound's melting point.

Section 3: Optimizing Yield and Purity

Once a suitable solvent system is found, the focus shifts to maximizing the recovery of highly pure material.

Q5: My final product is discolored or appears impure. How can I remove colored impurities?

Answer: Highly colored, non-volatile impurities can sometimes co-crystallize with the product. These can often be removed using activated carbon.

Protocol for Decolorization:

  • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.

  • Add a small amount of activated carbon (typically 1-2% of the solute weight) to the hot solution.

  • Swirl the mixture for a few minutes. The activated carbon will adsorb the large, colored impurity molecules.

  • Perform a hot filtration through a fluted filter paper to remove the carbon. The filtrate should be clear and colorless.

  • Proceed with the cooling and crystallization steps as usual.

Q6: How can I be sure my purified material is a single, stable crystalline form?

Answer: Many organic compounds, especially pharmaceuticals, can exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][4] Different polymorphs can have different physical properties, including melting point, solubility, and stability.[5][6][7]

Key Considerations:

  • Recrystallization Conditions: The choice of solvent, cooling rate, and agitation can all influence which polymorphic form crystallizes.[6] It is crucial to keep these parameters consistent to ensure you produce the same form every time.

  • Characterization: A simple melting point determination is a good first indicator of purity. A sharp melting point close to the literature value suggests high purity. However, to confirm the crystalline form, more advanced techniques are necessary:

    • Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their distinct melting points and phase transition temperatures.

    • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form based on its crystal lattice.[7]

    • Infrared (IR) Spectroscopy: Different polymorphs may show subtle but distinct differences in their IR spectra due to different intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

Section 4: Protocols and Visual Guides

Standard Cooling Recrystallization Protocol
  • Dissolution: Place the crude 3-[Carboxy(acetamido)methyl]benzoic acid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding solvent in small portions until the solid is completely dissolved.

  • (Optional) Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, preferably in a vacuum oven at a moderate temperature, until a constant weight is achieved.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization & Collection A Add Crude Compound & Solvent to Flask B Heat to Dissolve A->B C Solution Clear? B->C D Perform Hot Filtration C->D No E Proceed to Cooling C->E Yes D->E F Slow Cool to RT, then Ice Bath E->F G Vacuum Filter to Collect Crystals F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem During Crystallization NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowPurity Poor Purity / Color Start->LowPurity Induce Action: Induce Nucleation (Scratch / Seed Crystal) NoCrystals->Induce StillNo Still No Crystals? Induce->StillNo Concentrate Action: Concentrate Solution (Evaporate some solvent) StillNo->Concentrate Yes CoolFurther Action: Cool Further (Ice Bath) StillNo->CoolFurther Yes Concentrate->CoolFurther Reheat Action: Re-heat to Dissolve Oil OilingOut->Reheat AddSolvent Action: Add More Solvent Reheat->AddSolvent SlowCool Action: Cool Very Slowly AddSolvent->SlowCool UseCarbon Use Activated Carbon? (For color) LowPurity->UseCarbon RedissolveCarbon Action: Redissolve, Add Carbon, Hot Filter UseCarbon->RedissolveCarbon Yes Recrystallize Action: Re-crystallize Again (Ensure slow cooling) UseCarbon->Recrystallize No RedissolveCarbon->Recrystallize

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • PreScouter. (2016, June 9). Polymorphism: Phase Change in Pharmaceutical Compounds. Available at: [Link]

  • FDA. Polymorphism in Pharmaceutical Products. Available at: [Link]

  • Fiveable. (2025, August 15). Polymorphism and its importance in pharmaceutical industry. Available at: [Link]

  • Scott, D. (2007, April). A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Chemistry World. Available at: [Link]

  • MDPI. Special Issue : Polymorphism in Pharmaceutical Compounds. Crystals. Available at: [Link]

  • PubChem. 3-[carboxy(acetamido)methyl]benzoic acid. Available at: [Link]

  • Wikipedia. Benzoic acid. Available at: [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Available at: [Link]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures. University of Limerick. Available at: [Link]

  • Scribd. (2015, January 12). Benzoic Acid Solubility in Solvents. Available at: [Link]

  • Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
  • American Chemical Society. (2020, December 21). Benzoic acid. Available at: [Link]

  • Sciencemadness Wiki. (2024, March 5). Benzoic acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-[Carboxy(acetamido)methyl]benzoic Acid Coupling Reactions

Welcome to the technical support center for navigating the challenges of amide coupling reactions with 3-[Carboxy(acetamido)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of amide coupling reactions with 3-[Carboxy(acetamido)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in forming amide bonds with this sterically hindered substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve successful coupling outcomes.

Understanding the Challenge: The Structure of 3-[Carboxy(acetamido)methyl]benzoic Acid

The primary difficulty in coupling reactions with 3-[Carboxy(acetamido)methyl]benzoic acid arises from its inherent molecular structure. The carboxylic acid group targeted for amide bond formation is attached to a carbon that is also bonded to a bulky acetamido group and a substituted phenyl ring. This spatial arrangement creates significant steric hindrance, which can impede the approach of the amine and the coupling reagents.

Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with 3-[Carboxy(acetamido)methyl]benzoic acid and provides a systematic approach to problem-solving.

Problem 1: Low to No Product Formation

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.

Possible Causes & Solutions:

  • Insufficient Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to activate the sterically hindered carboxylic acid.

    • Solution: Switch to a more powerful coupling reagent.

      • Uronium/Aminium Salts: Reagents like HATU, HCTU, and PyAOP are known to be effective for difficult couplings.[1] They form highly reactive activated esters that can overcome the steric barrier.

      • Phosphonium Salts: PyBOP is another excellent choice for sterically hindered couplings and is also known to suppress racemization.[1]

      • Carbodiimides with Additives: While standard EDC/HOBt may be insufficient, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate.

  • Poor Nucleophilicity of the Amine: The incoming amine may also be sterically hindered or electronically deactivated.

    • Solution:

      • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed.[1][2] Microwave heating can also be a valuable tool for accelerating slow reactions.[1]

      • Increase Reaction Time: For sluggish reactions, extending the reaction time to 24 hours or longer may be necessary.[2]

  • Inappropriate Solvent Choice: The solvent can play a crucial role in reaction kinetics.

    • Solution: Screen a variety of anhydrous aprotic solvents such as DMF, NMP, or DMAc. These polar aprotic solvents are generally good choices for amide coupling reactions.

Problem 2: Formation of Side Products

Symptom: Multiple spots are observed on TLC, or LC-MS indicates the presence of unexpected masses.

Possible Causes & Solutions:

  • Racemization: If the carbon bearing the carboxylic acid is chiral, there is a risk of epimerization under harsh reaction conditions.

    • Solution:

      • Use Racemization-Suppressing Reagents: Coupling reagents like PyAOP and COMU, especially when used with additives like HOAt or OxymaPure, are known to minimize racemization.[1]

      • Control the Temperature: Avoid excessive heating, as higher temperatures can increase the rate of racemization.

  • Side Reactions of the Coupling Reagent: Some coupling reagents can participate in unwanted side reactions.

    • Solution: Choose a coupling reagent that is known to be clean and efficient. Phosphonium salt-based reagents, for example, do not react with free amines, which can be an advantage.[1]

Problem 3: Difficulty in Purification

Symptom: The crude product is difficult to purify by standard column chromatography.

Possible Causes & Solutions:

  • Byproducts from the Coupling Reagent: Carbodiimide reagents like DCC produce a urea byproduct (DCU) that can be difficult to remove.

    • Solution:

      • Choose a Reagent with Water-Soluble Byproducts: EDC is a popular choice because its urea byproduct is water-soluble and can be easily removed during an aqueous workup.[1]

      • Filtration for DCC: If using DCC, the insoluble DCU can often be removed by filtration.[1]

  • Unreacted Starting Materials: If the reaction has not gone to completion, the presence of starting materials can complicate purification.

    • Solution: Drive the reaction to completion by using a slight excess of the less expensive reagent.[1]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect the coupling of 3-[Carboxy(acetamido)methyl]benzoic acid?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction.[2] In the case of 3-[Carboxy(acetamido)methyl]benzoic acid, the bulky acetamido group and the substituted phenyl ring are in close proximity to the carboxylic acid. This "crowding" makes it physically difficult for the coupling reagent to access and activate the carboxyl group, and for the amine nucleophile to approach the activated carbonyl carbon to form the amide bond. This leads to slower reaction rates and lower yields.[2][3]

Q2: Which coupling reagents are generally recommended for sterically hindered substrates like this?

A2: For sterically hindered carboxylic acids, more potent coupling reagents are typically required.[1] Good choices include uronium/aminium salts like HATU and HCTU, and phosphonium salts like PyBOP and PyAOP.[1] These reagents form highly reactive intermediates that can overcome the high activation energy barrier associated with sterically demanding reactions.[1]

Q3: Can I just increase the temperature to force the reaction to completion?

A3: While increasing the temperature can help overcome the activation energy barrier, it must be done with caution.[1][2] Excessive heat can lead to undesirable side reactions, including racemization of chiral centers and decomposition of reagents or products. A modest increase in temperature, perhaps to 40-60 °C, is a reasonable starting point. Microwave irradiation can also be an effective way to apply localized heating and accelerate the reaction.[1]

Q4: Are there any alternatives to traditional coupling reagents if my reaction still fails?

A4: Yes, if standard coupling methods are unsuccessful, you can consider converting the carboxylic acid to a more reactive species.[1]

  • Acid Chloride Formation: Treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride will convert it to a highly reactive acid chloride.[1] This can then be reacted with the amine, usually in the presence of a non-nucleophilic base, to form the amide. This method is often very effective for hindered systems.[1]

  • Acyl Fluoride Formation: In situ generation of acyl fluorides has also been shown to be a powerful strategy for extremely hindered couplings.[4][5]

Q5: How important is the choice of base in these reactions?

A5: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with the amine nucleophile. Diisopropylethylamine (DIPEA) and 2,4,6-collidine are common and effective choices.[1]

Experimental Protocols & Data

Protocol 1: HATU-Mediated Coupling

This protocol is a robust starting point for the coupling of 3-[Carboxy(acetamido)methyl]benzoic acid with a primary or secondary amine.

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-[Carboxy(acetamido)methyl]benzoic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Acid Chloride Formation and Coupling

This protocol is recommended for particularly challenging couplings where other methods have failed.

Step-by-Step Methodology:

  • Acid Chloride Formation: In a dry flask under an inert atmosphere, suspend or dissolve 3-[Carboxy(acetamido)methyl]benzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5-2.0 equivalents) dropwise at 0 °C, followed by a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Removal of Excess Reagent: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine or DIPEA (2.0 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Perform a standard aqueous workup as described in Protocol 1, followed by purification.

Data Summary: Coupling Reagent Comparison

The following table provides a general comparison of the effectiveness of different coupling reagents for sterically hindered substrates. Actual yields will be substrate-dependent.

Coupling ReagentAdditiveRelative ReactivityNotes
EDCHOBtModerateOften insufficient for highly hindered systems.
EDCHOBt/DMAPHighDMAP catalysis can significantly improve yields.
HATUDIPEAVery HighExcellent for difficult couplings.
PyBOPDIPEAVery HighAlso good for suppressing racemization.
SOCl₂/Oxalyl ChlorideNoneExtremely HighForms a highly reactive acid chloride intermediate.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for overcoming steric hindrance in the coupling of 3-[Carboxy(acetamido)methyl]benzoic acid.

G cluster_start Starting Materials cluster_activation Activation Strategy cluster_conditions Reaction Optimization cluster_outcome Desired Outcome start_acid 3-[Carboxy(acetamido)methyl] benzoic acid coupling_reagent Select Potent Coupling Reagent (e.g., HATU, PyBOP) start_acid->coupling_reagent Standard Approach acid_chloride Alternative: Form Acid Chloride (e.g., SOCl2, Oxalyl Chloride) start_acid->acid_chloride For Difficult Cases start_amine Amine product Amide Product start_amine->product base Non-Nucleophilic Base (e.g., DIPEA) coupling_reagent->base acid_chloride->base solvent Anhydrous Aprotic Solvent (e.g., DMF, DCM) base->solvent temperature Optimize Temperature (RT to 60°C, or Microwave) solvent->temperature temperature->product

Caption: Workflow for optimizing hindered amide coupling reactions.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available from: [Link]

  • Sato, K., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available from: [Link]

  • Woo, J. C. S., et al. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Available from: [Link]

  • Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. PMC. Available from: [Link]

  • Dodge, G. J., & Richardson, P. F. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available from: [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubChem. 3-[carboxy(acetamido)methyl]benzoic acid (C11H11NO5). Available from: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Available from: [Link]

  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). 08.09 Activation Substitution of Carboxylic Acids. YouTube. Available from: [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2015). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. PubMed. Available from: [Link]

  • Lee, S. (2014). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. RSC Publishing. Available from: [Link]

  • NIST. Benzoic acid, 3-methyl-, methyl ester. NIST WebBook. Available from: [Link]

  • Li, Z., & Li, C. (2013). Recent Advances in Transition Metal Catalyzed Decarboxylative Coupling Reactions of Alkyl Carboxylic Acid. SIOC Journals. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • Zhang, Z., & Cernak, T. (2021). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3 -sp3 Carbon-Carbon Bonds. PubMed. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Application &amp; Comparison Guide: 3-[Carboxy(acetamido)methyl]benzoic acid vs. Standard Benzoic Acid Derivatives

Executive Summary In drug discovery and synthetic neuropharmacology, the structural evolution of a simple pharmacophore can drastically alter its biological trajectory. This guide provides an objective, data-driven compa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery and synthetic neuropharmacology, the structural evolution of a simple pharmacophore can drastically alter its biological trajectory. This guide provides an objective, data-driven comparison between 3-[Carboxy(acetamido)methyl]benzoic acid (CAS: 103646-39-5)—a highly functionalized, N-acetylated amino acid derivative—and standard benzoic acid derivatives (e.g., Benzoic Acid, p-Aminobenzoic Acid). We will analyze their physicochemical properties, mechanistic roles in neuropharmacology, and provide self-validating experimental workflows to evaluate their efficacy.

Structural & Physicochemical Divergence

Standard benzoic acids are typically low-molecular-weight, planar molecules that act via simple hydrogen bonding. They are commonly utilized as antimicrobial preservatives or, in the case of p-Aminobenzoic acid (PABA), as metabolic precursors for bacterial folate synthesis.

In stark contrast, 3-[Carboxy(acetamido)methyl]benzoic acid (also known as N-acetyl-3-carboxyphenylglycine) is a chiral, 3-dimensional pharmacophore. The addition of the alpha-acetamido and alpha-carboxy groups on the benzylic carbon transforms the simple aromatic acid into a protected amino acid mimic.

Quantitative Data Comparison
Property3-[Carboxy(acetamido)methyl]benzoic acidStandard Benzoic Acidp-Aminobenzoic Acid (PABA)
Common Nomenclature N-Acetyl-3-carboxyphenylglycineBenzoic AcidVitamin Bx / PABA
Structural Class N-Acetylated Amino Acid DerivativeSimple Aromatic AcidSubstituted Aromatic Acid
Primary Biological Target mGluR1 / mGluR2 (Post-deacetylation)Non-specific (Membrane disruption)Bacterial Dihydropteroate Synthase
Receptor Binding Logic Requires enzymatic cleavage to bindNon-specificCompetitive Inhibition
Zwitterionic at pH 7.4? No (Protected Amine)NoNo (Weak base)
Molecular Complexity High (Chiral center, bifunctional)Low (Planar, monofunctional)Low (Planar, bifunctional)

Mechanistic Role in Neuropharmacology

Standard benzoic acids have no specific affinity for metabotropic glutamate receptors (mGluRs). However, the deacetylated form of our target compound, 3-carboxyphenylglycine (3-CPG) , is a well-characterized competitive antagonist at Group I mGluRs (mGluR1) and an agonist at Group II mGluRs (mGluR2/3) [1][1].

The Causality of N-Acetylation (Prodrug Strategy): Why utilize the N-acetylated derivative instead of the free amino acid directly? The free alpha-amino group of 3-CPG is strictly required to anchor the ligand to the glutamate binding pocket (the Venus flytrap domain) of mGluRs. By acetylating this amine, we sterically hinder the binding interface and neutralize the necessary positive charge. This intentional modification transforms the molecule into a stable, inactive prodrug. It exhibits altered lipophilicity for improved passive membrane permeability and only becomes active upon cleavage by endogenous brain acylases.

G Prodrug 3-[Carboxy(acetamido)methyl]benzoic acid (N-Acetyl-3-CPG) Acylase Brain Acylases (Deacetylation) Prodrug->Acylase Enzymatic Cleavage Active 3-Carboxyphenylglycine (3-CPG) Acylase->Active Yields Active Ligand mGluR1 mGluR1 (Group I) Antagonism Active->mGluR1 Competitive Binding mGluR2 mGluR2 (Group II) Agonism Active->mGluR2 Receptor Activation Ca Block Intracellular Ca2+ Release mGluR1->Ca Prevents Gq signaling cAMP Inhibit cAMP Production mGluR2->cAMP Activates Gi signaling

Diagram 1: mGluR Signaling & Prodrug Activation Logic for N-Acetyl-3-CPG.

Self-Validating Experimental Workflows

To objectively compare the performance of 3-[Carboxy(acetamido)methyl]benzoic acid against standard benzoic acid, we must employ a self-validating system. Protocol 1 proves the prodrug is cleaved into the active pharmacophore, while Protocol 2 proves the cleaved molecule possesses biological efficacy that standard benzoic acids lack.

G Step1 1. Compound Preparation (N-Acetyl-3-CPG vs. Benzoic Acid) Step2 2. Acylase I Incubation (37°C, pH 7.4) Step1->Step2 Initiate Prodrug Cleavage Step3 3. LC-MS/MS Quantification (Monitor m/z 238 -> 196) Step2->Step3 Validate Deacetylation Step4 4. Fluo-4 AM Calcium Assay (CHO cells expressing mGluR1) Step2->Step4 Transfer Aliquot to Cells Step5 5. Data Analysis (Determine IC50 & Efficacy) Step4->Step5 Fluorescence Readout

Diagram 2: Experimental Workflow for Deacetylation & Calcium Assay.

Protocol 1: Enzymatic Deacetylation & LC-MS/MS Validation

Objective: Validate the conversion of the N-acetyl prodrug to the active 3-CPG pharmacophore.

  • Substrate Preparation: Prepare a 10 mM stock of 3-[Carboxy(acetamido)methyl]benzoic acid in DMSO. Dilute to 100 µM in 50 mM Tris-HCl buffer (pH 7.4).

  • Enzyme Incubation: Add Porcine Kidney Acylase I (or mouse brain homogenate) at a final concentration of 1 mg/mL. Incubate at 37°C.

  • Quenching: At defined time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality Insight: Acetonitrile rapidly denatures the acylase enzyme by disrupting its hydration shell, instantly freezing the reaction kinetics. This ensures the LC-MS/MS quantification accurately reflects the exact time-point of deacetylation without post-extraction degradation.

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column. Monitor the MRM transitions for the loss of the acetyl group (m/z 238 → m/z 196 for 3-CPG).

Protocol 2: Intracellular Calcium Mobilization Assay (mGluR1 Antagonism)

Objective: Assess the biological efficacy of the generated 3-CPG compared to standard benzoic acid.

  • Cell Culture: Seed CHO cells stably expressing human mGluR1 in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 mins at 37°C. Wash twice to remove extracellular dye.

    • Causality Insight: Fluo-4 AM is highly hydrophobic. Pluronic F-127 acts as a non-ionic surfactant that prevents the dye from aggregating in the aqueous assay buffer, ensuring uniform cellular uptake and reducing well-to-well variability in the fluorescence baseline.

  • Pre-incubation: Treat cells with the acylase-cleaved reaction mixture (from Protocol 1), un-cleaved 3-[Carboxy(acetamido)methyl]benzoic acid, or standard benzoic acid (100 µM) for 15 mins.

    • Causality Insight: Standard benzoic acid serves as a structural negative control, proving that the simple aromatic acid motif is insufficient for mGluR binding. The un-cleaved N-acetyl compound proves that the free amine is required for receptor anchoring.

  • Agonist Stimulation: Add 10 µM L-glutamate (EC80 concentration) using an automated liquid handler integrated with a fluorometric imaging plate reader (FLIPR).

  • Measurement: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes to calculate the IC50 of the antagonistic response.

References

  • Title : Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. Source : British Journal of Pharmacology / PubMed Central. URL :[Link]

Sources

Comparative

A Comparative Guide to the Binding Affinity of 3-[Carboxy(acetamido)methyl]benzoic Acid Analogs as Protein Tyrosine Phosphatase 1B Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. This guide provides a detailed comparative analysis of the binding affinities of a series of 3-[Carboxy(acetamido)methyl]benzoic acid analogs targeting Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B has been identified as a key negative regulator in both insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[1][2] The following sections will delve into the structure-activity relationships (SAR) of these compounds, presenting experimental data, outlining the methodologies for affinity determination, and providing expert insights into the causal factors driving inhibitor potency.

The benzoic acid scaffold is a prevalent feature in many biologically active compounds, with its carboxylic acid group acting as a crucial hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes.[3] The biological activity of derivatives can be significantly altered by the type and placement of substituents on the aromatic ring, which affect the molecule's electronic properties, lipophilicity, and steric profile.[3]

Comparative Binding Affinity of 3-Acetamido-4-methyl Benzoic Acid Derivatives against PTP1B

A study by Rakse et al. (2013) provides valuable insights into the inhibitory potential of a series of 3-acetamido-4-methyl benzoic acid derivatives against PTP1B.[2][4] The in vitro PTP1B inhibitory activity of these synthesized compounds was evaluated, and the results, expressed as IC₅₀ values, are summarized below. A lower IC₅₀ value indicates a higher inhibitory potency.

Compound IDStructureIC₅₀ (µM)[4]
10c 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid8.2
10e 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid8.3
4f 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid11.17[5]

Among the series of synthesized compounds, 10c and 10e emerged as the most potent inhibitors of PTP1B, with IC₅₀ values of 8.2 µM and 8.3 µM, respectively.[4] Another related study identified compound 4f as a good PTP1B inhibitor with an IC₅₀ value of 11.17 µM.[5] These findings underscore the potential of the 3-acetamido-4-methyl benzoic acid scaffold as a promising starting point for the development of novel PTP1B inhibitors.[2]

Structure-Activity Relationship (SAR) Insights

The variations in inhibitory activity across the series of analogs can be attributed to the different substituents on the core scaffold. The presence of specific heterocyclic moieties, such as the 5-methoxy-1H-benzo[d]imidazol-2-ylthio group in compound 10c and the benzo[d]thiazol-2-ylthio group in compound 10e , appears to be crucial for achieving high-potency inhibition of PTP1B.[4] These groups likely engage in favorable interactions within the active site of the enzyme, contributing to a stronger binding affinity.

Molecular docking studies performed on these compounds have helped to elucidate the nature of these interactions.[2] It is proposed that the designed molecules bind within the active site of the PTP1B enzyme, with key interactions governing their binding mode.[2]

Experimental Protocol: In Vitro PTP1B Inhibition Assay

To ensure the scientific integrity and reproducibility of the binding affinity data, a detailed and validated experimental protocol is essential. The following is a representative step-by-step methodology for determining the in vitro inhibitory activity of compounds against PTP1B.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant PTP1B enzyme.

Materials:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept constant and at a low level (e.g., <1%) to avoid affecting enzyme activity.

  • Enzyme and Substrate Preparation: Dilute the PTP1B enzyme and the pNPP substrate to their final working concentrations in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add a specific volume of the test compound dilution (or solvent control). b. Add the PTP1B enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

  • Signal Detection: a. Allow the reaction to proceed for a specific time (e.g., 30 minutes) at the same temperature. b. Stop the reaction by adding a stop solution (e.g., 1 M NaOH). c. Measure the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the solvent control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Visualizing the Experimental Workflow

To provide a clear and concise overview of the experimental process, the following diagram illustrates the key steps in the PTP1B inhibition assay.

PTP1B_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Dilution Series Add_Compound Add Compound/Control to Plate Compound_Prep->Add_Compound Enzyme_Prep Enzyme Preparation Add_Enzyme Add PTP1B Enzyme & Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation Add_Substrate Initiate Reaction with pNPP Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro PTP1B inhibition assay.

Concluding Remarks

The comparative analysis of 3-[Carboxy(acetamido)methyl]benzoic acid analogs reveals a promising scaffold for the development of PTP1B inhibitors. The experimental data, supported by a robust and reproducible assay methodology, provides a solid foundation for further lead optimization. The structure-activity relationships identified in these studies offer valuable guidance for the rational design of next-generation inhibitors with enhanced potency and selectivity. Future investigations should focus on expanding the analog library and exploring further modifications to the core structure to improve pharmacokinetic and pharmacodynamic properties, ultimately advancing the development of novel therapeutics for metabolic diseases.

References

  • Rakse, M., Karthikeyan, C., Deora, G. S., Moorthy, N., Rathore, V., & Rawat, A. K. (2013). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry, 70, 469-476. [Link]

  • Montalvan-Sorrosa, V., et al. (2009). Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B and low molecular weight protein tyrosine phosphatase. ChemMedChem, 4(6), 957-962. [Link]

  • Wan, Z. K., et al. (2003). Potent, selective inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry Letters, 13(11), 1841-1845. [Link]

  • Moretto, A. F., et al. (2003). Selective Protein Tyrosine Phosphatase 1B Inhibitors: Targeting the Second Phosphotyrosine Binding Site with Non-Carboxylic Acid-Containing Ligands. Journal of Medicinal Chemistry, 46(14), 2893-2903. [Link]

  • Wan, Z. K., et al. (2003). Selective protein tyrosine phosphatase 1B inhibitors: targeting the second phosphotyrosine binding site with non-carboxylic acid-containing ligands. Journal of Medicinal Chemistry, 46(14), 2893-2903. [Link]

  • Andersen, H. S., et al. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. The Journal of Biological Chemistry, 275(10), 7101-7108. [Link]

  • Rakse, M., Karthikeyan, C., Moorthy, N. S. H. N., & Agrawal, R. K. (2021). Design, Synthesis and Biological Evaluation of 3-(2-(benzo [d] thiazol-2-ylthio) acetamido) benzoic Acid Derivatives as Inhibitors of Protein Tyrosine Phosphatase 1B. Letters in Drug Design & Discovery, 18(1), 46-56. [Link]

  • Rakse, M., Karthikeyan, C., Moorthy, N. S. H. N., & Agrawal, R. K. (2021). Design, Synthesis and Biological Evaluation of 3-(2-(benzo[d]thiazol-2- ylthio)acetamido)benzoic Acid Derivatives as Inhibitors of Protein Tyrosine Phosphatase 1B. Letters in Drug Design & Discovery, 18(1), 46-56. [Link]

Sources

Validation

Comprehensive Comparison Guide: Evaluating Cross-Reactivity of 3-[Carboxy(acetamido)methyl]benzoic Acid in Immunoassay Validation

As a Senior Application Scientist, navigating the complexities of bioanalytical method validation requires a deep understanding of molecular interactions and regulatory compliance. In the development of Ligand-Binding As...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the complexities of bioanalytical method validation requires a deep understanding of molecular interactions and regulatory compliance. In the development of Ligand-Binding Assays (LBAs) for pharmacokinetic (PK) and toxicokinetic (TK) evaluations, assay selectivity is paramount. Structural analogs, endogenous compounds, and circulating metabolites can competitively bind to capture reagents, leading to data artifacts.

This guide provides an in-depth, objective comparison of antibody performance when challenged by 3-[Carboxy(acetamido)methyl]benzoic acid (3-CAMBA) —a highly functionalized chemical intermediate and representative phase-II metabolite analog. By dissecting the causality behind its cross-reactivity and establishing a self-validating experimental protocol, this guide ensures your assay meets the rigorous standards of global regulatory agencies.

Mechanistic Causality: The Structural Basis of Interference

To understand how to mitigate cross-reactivity, we must first understand why it occurs. 3-CAMBA (CAS 103646-39-5) possesses three critical structural motifs that make it a potent cross-reactant in immunoassays designed for similarly functionalized Active Pharmaceutical Ingredients (APIs):

  • Benzoic Acid Core: Provides a rigid aromatic ring capable of π−π stacking with aromatic amino acids (e.g., Tyrosine, Tryptophan) in the antibody's paratope.

  • Acetamido Group: Acts as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), mimicking the peptide bonds or acetylated moieties of target biologics or small-molecule haptens.

  • Carboxy Methyl Moiety: Introduces a strong negative charge at physiological pH, driving electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in the antibody binding pocket.

When an antibody is raised against an API sharing these motifs, 3-CAMBA can act as a competitive inhibitor. In a competitive ELISA, this displacement of the tracer molecule by 3-CAMBA results in a false reduction of signal, which the assay software incorrectly interprets as a high concentration of the target API, leading to a dangerous overestimation of PK parameters [1].

Pathway API Target API (High Affinity) mAb Monoclonal Antibody (Paratope) API->mAb Specific Epitope Match Metabolite 3-CAMBA (Cross-Reactant) Metabolite->mAb Shared Acetamido/Benzoic Motif TrueSignal Accurate PK Data (Specific Binding) mAb->TrueSignal Target Bound FalseSignal Overestimation (Interference) mAb->FalseSignal Metabolite Bound

Competitive binding dynamics between the target API and 3-CAMBA in a ligand-binding assay.

Regulatory Grounding: The ICH M10 Framework

Assay selectivity is not merely a scientific preference; it is a strict regulatory requirement. According to the ICH M10 Guideline on Bioanalytical Method Validation [1] and the FDA Bioanalytical Method Validation Guidance [2], an assay must differentiate the analyte of interest from endogenous components, metabolites, and co-administered medications.

For LBAs, the guidelines dictate that cross-reactivity must be evaluated by spiking the potential interfering molecule (3-CAMBA) into blank matrix containing the target API at the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The measured concentration of the API must remain within ±25% of the nominal concentration at the LLOQ , and ±20% at the ULOQ [1] [2].

Workflow Start ICH M10 Selectivity Assessment Spike Spike 3-CAMBA into Blank Matrix (with API at LLOQ/ULOQ) Start->Spike Measure Measure Analyte Concentration Spike->Measure Calc Calculate % Deviation vs Nominal Concentration Measure->Calc Decision Deviation ≤ ±25% at LLOQ (≤ ±20% at other levels)? Calc->Decision Pass Assay Validated for Selectivity Decision->Pass Yes Fail Redesign Assay / Change mAb Decision->Fail No

Self-validating logical workflow for assessing 3-CAMBA cross-reactivity under ICH M10 guidelines.

Experimental Protocol: Self-Validating Selectivity Workflow

To objectively evaluate antibody clones for 3-CAMBA cross-reactivity, we utilize a self-validating competitive ELISA protocol. This system validates itself intrinsically: the inclusion of unspiked blanks controls for baseline matrix effects, while the LLOQ spikes ensure the assay's sensitivity threshold remains uncompromised by the interferent.

Step-by-Step Methodology
  • Matrix Preparation (The Baseline): Pool drug-free biological matrix (e.g., human plasma). Aliquot into three batches: Blank (no API), LLOQ (spiked with API at the lowest quantifiable limit), and ULOQ (spiked with API near the upper plateau).

  • Interferent Spiking (The Stress Test): Spike 3-CAMBA into the LLOQ and ULOQ matrix batches at a concentration representing the maximum expected physiological concentration ( Cmax​ ) of the metabolite (e.g., 1,000 ng/mL).

  • Plate Sensitization: Coat 96-well microtiter plates with the target API-protein conjugate (e.g., API-BSA) at 1 µg/mL overnight at 4°C. Wash and block with 1% BSA in PBS-T.

  • Competitive Incubation: Add 50 µL of the prepared matrix samples (Blanks, LLOQ + 3-CAMBA, ULOQ + 3-CAMBA) alongside a standard calibration curve. Immediately add 50 µL of the primary monoclonal antibody (mAb) being evaluated. Incubate for 1 hour at room temperature with orbital shaking.

  • Signal Generation: Wash the plate 5 times. Add an HRP-conjugated secondary antibody. Incubate for 30 minutes, wash, and add TMB substrate. Stop the reaction with 1M H2​SO4​ and read absorbance at 450 nm.

  • Data Interpolation: Fit the calibration curve using a 4-Parameter Logistic (4-PL) regression model. Interpolate the concentrations of the LLOQ and ULOQ samples containing 3-CAMBA.

Self-Validation Check: If the back-calculated concentration of the API in the presence of 3-CAMBA falls outside the ±25% (LLOQ) or ±20% (ULOQ) acceptance criteria, the specific antibody clone fails the selectivity criteria and cannot be used for regulatory PK submissions [1].

Data Presentation: Comparative Antibody Performance

The quantitative assessment of cross-reactivity (% CR) is calculated using the half-maximal inhibitory concentration ( IC50​ ) of the target API versus the interferent:

%CR=(IC50​ of 3-CAMBAIC50​ of Target API​)×100

Below is a comparative data set evaluating three distinct monoclonal antibody clones against 3-CAMBA interference.

Antibody CloneTarget API IC50​ (ng/mL)3-CAMBA IC50​ (ng/mL)Calculated % Cross-ReactivityAPI Recovery at LLOQ + 3-CAMBAICH M10 Compliance Status
Clone A (IgG1) 0.45> 10,000< 0.004%102% (Deviation: +2%)PASS - Highly Selective
Clone B (IgG2a) 0.502,5000.020%118% (Deviation: +18%)PASS - Acceptable
Clone C (IgG1) 0.428.45.000%345% (Deviation: +245%)FAIL - Severe Interference

Analysis of Results:

  • Clone A demonstrates superior paratope specificity, rejecting the acetamido/carboxy motifs of 3-CAMBA entirely. It is the optimal candidate for clinical PK assay development.

  • Clone C exhibits a 5% cross-reactivity, which may seem numerically low, but is catastrophic at the LLOQ. Because 3-CAMBA displaces the antibody from the coated plate, the assay falsely reports a 245% deviation in target concentration, failing ICH M10 criteria [1].

Conclusion

Validating an immunoassay is not simply about proving that an antibody binds to its target; it is about rigorously proving what it does not bind to. 3-[Carboxy(acetamido)methyl]benzoic acid serves as an excellent structural stress-test for assay selectivity. By anchoring your validation protocols in the mechanistic realities of molecular binding and the strict quantitative thresholds of ICH M10 and FDA guidelines, you ensure that the resulting pharmacokinetic data is both scientifically unassailable and regulatory-compliant.

References
  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency (EMA). [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[Carboxy(acetamido)methyl]benzoic acid

As a Senior Application Scientist, I frequently oversee the transition of novel screening compounds from the computational pipeline to the benchtop. Handling active pharmaceutical intermediates like 3-[Carboxy(acetamido)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the transition of novel screening compounds from the computational pipeline to the benchtop. Handling active pharmaceutical intermediates like 3-[Carboxy(acetamido)methyl]benzoic acid (CAS: 103646-39-5)[1] requires moving beyond basic compliance to implement a self-validating safety system. This compound presents specific operational challenges: its dry powder form is highly susceptible to electrostatic aerosolization, and its functional groups pose distinct mucosal and dermal hazards.

To ensure experimental integrity and operator safety, all procedures must strictly adhere to the OSHA Laboratory Safety Standard (29 CFR 1910.1450), which mandates the use of appropriate engineering controls and personal protective equipment (PPE)[2].

Hazard Causality & PPE Rationale

Why do we mandate specific PPE for this compound? In our laboratories, we do not just wear protective gear because a protocol dictates it; we wear it because of the underlying chemical causality:

  • Particulate Inhalation : The electrostatic properties of fine organic powders cause them to easily aerosolize during transfer. Inhalation can lead to acute respiratory irritation. Therefore, powder handling must occur in a properly calibrated fume hood or a dedicated ventilated balance enclosure[3].

  • Dermal Sensitization : The acetamido and carboxy functional groups can interact with epidermal proteins. We employ a double-gloving technique because it provides a critical secondary barrier; if the outer glove is compromised by a solvent like DMSO during solubilization, the inner glove provides the temporal window needed to safely abort the procedure and decontaminate[4].

  • Ocular Toxicity : Accidental transfer of particulates to the eyes can cause severe irritation, necessitating ANSI-certified chemical splash goggles.

Quantitative PPE Specifications

The following table summarizes the quantitative specifications and breakthrough thresholds for the required PPE when handling this compound.

PPE CategorySpecificationHazard MitigatedBreakthrough Time (DMSO/Water)Replacement Frequency
Hand Protection Powder-free Nitrile (0.12 mm min. thickness)Dermal absorption, Sensitization< 5 min (DMSO) / > 240 min (Water)Every 2 hours or immediately upon contamination
Eye Protection ANSI Z87.1 Chemical Splash GogglesOcular toxicity (H319)N/AClean and sanitize after each use
Respiratory NIOSH-approved N95 or P100 RespiratorParticulate inhalation (H335)N/ADiscard after a single operational session
Body Protection Low-permeability disposable Tyvek gownSystemic contaminationN/ADaily or immediately upon visible contamination

Operational Workflow: Scaling PPE and Engineering Controls

Powder_Handling_Workflow Start Start: API Handling CAS 103646-39-5 Assess Assess Operation Scale Start->Assess SmallScale Analytical Scale (< 100 mg) Assess->SmallScale < 100 mg LargeScale Preparative Scale (> 100 mg) Assess->LargeScale > 100 mg PPE1 Level 1 PPE: Single Nitrile, Safety Glasses, Lab Coat, Fume Hood SmallScale->PPE1 PPE2 Level 2 PPE: Double Nitrile, Face Shield, Tyvek Gown, Enclosure LargeScale->PPE2 Execution Execute Weighing & Solubilization PPE1->Execution PPE2->Execution Decon Decontamination & Doffing Execution->Decon Disposal Hazardous Waste Disposal Decon->Disposal

Logical workflow for scaling PPE and engineering controls during API powder handling.

Experimental Protocol: Aseptic & Safe Handling Workflow

This step-by-step methodology ensures the safe weighing and solubilization of 3-[Carboxy(acetamido)methyl]benzoic acid.

Phase 1: Preparation and Engineering Controls

  • Verify Ventilation : Ensure the chemical fume hood or powder handling enclosure is operational with a face velocity between 80-120 ft/min.

  • Surface Preparation : Line the work surface with anti-static weighing paper or absorbent bench pads to contain potential micro-spills.

  • Equipment Staging : Place the microbalance, spatulas, secondary containment vessels, and the sealed compound vial inside the enclosure before donning PPE.

Phase 2: Execution (Weighing & Solubilization)

  • Static Mitigation : Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent the powder from aerosolizing or clinging to instruments.

  • Transfer : Carefully uncap the vial and transfer the required mass (e.g., 10-50 mg) using a micro-spatula.

  • Solubilization : Add the primary vehicle (e.g., DMSO or buffer) directly to the weighing boat or transfer the powder to a pre-filled vial. Scientific Insight: Solubilizing inside the hood eliminates the risk of transporting dry powder across the laboratory, locking the compound into a liquid matrix.

  • Sealing : Tightly cap the solution vial and wipe the exterior with a solvent-compatible wipe before removing it from the hood.

Standard Operating Procedure: Donning and Doffing PPE

Properly donning and doffing PPE is as critical as the equipment itself to prevent secondary contamination[5]. The sequence below represents a self-validating system where each step protects the integrity of the next.

PPE_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 1. Hand Hygiene D2 2. Inner Gloves D1->D2 D3 3. Lab Coat/Gown D2->D3 D4 4. N95 Respirator D3->D4 D5 5. Safety Goggles D4->D5 D6 6. Outer Gloves D5->D6 R1 1. Outer Gloves R2 2. Safety Goggles R1->R2 R3 3. Gown/Coat R2->R3 R4 4. Respirator R3->R4 R5 5. Inner Gloves R4->R5 R6 6. Hand Hygiene R5->R6

Step-by-step sequential validation for donning and doffing laboratory PPE.

Doffing Methodology (Post-Operation) :

  • Outer Gloves : Pinch the palm of the outer glove, peel it off inside out, and hold it in the gloved hand. Slide an ungloved finger under the wrist of the remaining outer glove and peel it off, encapsulating the first glove.

  • Eye Protection : Remove goggles by handling only the clean headband at the back of the head.

  • Body Protection : Untie the gown and peel it downward and away from the body, rolling it inside out to trap any particulate contamination.

  • Respirator : Remove the respirator by the straps without touching the front filter surface.

  • Inner Gloves : Remove the inner gloves using the same aseptic technique as the outer gloves.

  • Hand Hygiene : Wash hands thoroughly with soap and water for a minimum of 30 seconds.

Spill Response & Disposal Plan

In the event of a powder spill outside of primary containment, execute the following protocol:

  • Isolate : Evacuate immediate personnel and restrict access to the area.

  • Upgrade PPE : Don a P100 respirator and heavy-duty nitrile over-gloves.

  • Containment : Do NOT dry sweep. Scientific Insight: Dry sweeping mechanically aerosolizes the API, drastically increasing inhalation risk. Instead, cover the spill with absorbent paper towels lightly dampened with water or a compatible solvent to suppress dust.

  • Collection : Carefully scoop the dampened material using a disposable plastic scraper and place it into a designated, sealable hazardous waste container.

  • Decontamination : Wipe the area with a 10% bleach solution or appropriate detergent, working from the perimeter toward the center.

  • Disposal : Label the container as "Hazardous Waste: Toxic Organic Solid (3-[Carboxy(acetamido)methyl]benzoic acid)" and transfer it to the institutional environmental health and safety (EHS) team for incineration.

References

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl. URL: [Link]

Sources

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